TOP5300
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H29Cl2N5O4 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[3,4-d]pyrazole-3-carboxamide |
InChI |
InChI=1S/C28H29Cl2N5O4/c1-28(2,3)33(4)27(37)25-22-15-39-24-12-23(38-5)20(16-13-31-34(14-16)6-7-36)11-21(24)26(22)35(32-25)19-9-17(29)8-18(30)10-19/h8-14,36H,6-7,15H2,1-5H3 |
InChI Key |
DYKDQKUPGVLYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=CN(N=C4)CCO)OC)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of TOP5300
An In-Depth Technical Guide on the Core Mechanism of Action of TOP5300
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel, orally bioavailable, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a class A G protein-coupled receptor (GPCR). It has been developed as a potential therapeutic agent for female infertility, offering a more convenient route of administration compared to the injectable recombinant human FSH (rh-FSH) preparations currently in use. This document provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions with the FSHR and the subsequent downstream signaling events that lead to its physiological effects. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and reproductive medicine.
Core Mechanism of Action of this compound
This compound functions as a positive allosteric modulator and agonist of the FSHR. Unlike the endogenous ligand, FSH, which binds to the extracellular domain of the receptor, this compound interacts with a distinct allosteric binding site within the transmembrane domain of the FSHR. This interaction stabilizes a conformational state of the receptor that promotes its activation, leading to the initiation of intracellular signaling cascades.
A key characteristic of this compound is its dual activity as both an agonist, capable of activating the FSHR in the absence of FSH, and a positive allosteric modulator that can enhance the signaling of the endogenous ligand. Furthermore, this compound exhibits some cross-reactivity with the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR), albeit with lower potency.
Molecular Target: The Follicle-Stimulating Hormone Receptor (FSHR)
The primary molecular target of this compound is the FSHR, a GPCR predominantly expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testes. The FSHR plays a pivotal role in folliculogenesis, steroidogenesis, and spermatogenesis. Upon activation, the FSHR can couple to multiple G protein subtypes, leading to the activation of various downstream signaling pathways.
Downstream Signaling Pathways
The binding of this compound to the FSHR initiates a cascade of intracellular signaling events. The FSHR is known to couple to both the canonical Gαs pathway and non-canonical pathways, including Gαi/o.
2.2.1 Canonical Gαs/cAMP/PKA Pathway
The primary and best-characterized signaling pathway activated by the FSHR is the Gαs pathway.
Upon activation by this compound, the FSHR undergoes a conformational change that facilitates its coupling to the Gαs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of key steroidogenic genes such as Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).
2.2.2 Non-Canonical Gαi/o Pathway
In addition to the Gαs pathway, the FSHR has been shown to couple to the Gαi/o pathway, which can modulate cellular responses.
The activation of the Gαi/o pathway by the FSHR can lead to the inhibition of adenylyl cyclase, thereby providing a regulatory feedback mechanism on cAMP levels. Furthermore, the βγ subunits of the Gαi/o protein can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation. The precise contribution of this pathway to the overall effect of this compound is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 (Estradiol Production) | Rat Granulosa Cells | 868 nM | [1] |
| EC50 (Estradiol Production) | Human Granulosa-Lutein Cells | 474 nM | [1][2] |
| EC50 (Testosterone Production) | Rat Leydig Cells (LH/CGR activity) | 6,516 nM | [1] |
Table 2: Effect of this compound on Steroidogenic Gene Expression in Human Granulosa-Lutein Cells
| Treatment | Gene | Fold Increase vs. Vehicle Control | p-value | Reference |
| This compound (400 nM) | StAR | 6-fold | p=0.0002 | [1] |
| rh-FSH (100 nM) | StAR | 3-fold | p=0.008 | [1] |
| This compound (400 nM) | CYP19A1 | 4-fold | p=0.0017 | [1] |
| rh-FSH (100 nM) | CYP19A1 | 2-fold | p=0.006 | [1] |
Table 3: Maximal Estradiol Response in Pooled Human Granulosa-Lutein Cells
| Compound | Maximal Estradiol Response vs. rh-FSH | Reference |
| This compound | 7-fold greater | [2][3] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Primary Human Granulosa-Lutein Cell Culture
Objective: To isolate and culture primary human granulosa-lutein cells for in vitro assays.
Materials:
-
Follicular aspirates from patients undergoing in vitro fertilization (IVF).
-
Phosphate-buffered saline (PBS).
-
Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), and antibiotics.
-
96-well cell culture plates.
-
Centrifuge.
Protocol:
-
Follicular aspirates are collected from consenting IVF patients.
-
The aspirates are centrifuged to pellet the granulosa-lutein cells.
-
The cell pellet is washed with sterile PBS to remove red blood cells and follicular fluid.
-
The washed cells are resuspended in complete culture medium.
-
Cells are seeded into 96-well plates at a desired density.
-
The cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[2]
-
Following the recovery period, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, rh-FSH, or a vehicle control for subsequent experiments.
Estradiol Production Measurement by ELISA
Objective: To quantify the amount of estradiol produced by cultured granulosa-lutein cells in response to treatment.
Materials:
-
Supernatant from cultured granulosa-lutein cells.
-
Estradiol ELISA kit.
-
Microplate reader.
Protocol:
-
After the treatment period, the supernatant from each well of the cell culture plate is collected.
-
An Estradiol Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength.
-
A standard curve is generated using known concentrations of estradiol, and this is used to calculate the concentration of estradiol in the experimental samples.
Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To measure the relative expression levels of steroidogenic genes (StAR and CYP19A1) in response to treatment.
Materials:
-
Cultured granulosa-lutein cells.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR primers for StAR, CYP19A1, and a reference gene (e.g., GAPDH).
-
qPCR master mix.
-
Real-time PCR instrument.
Protocol:
-
Total RNA is extracted from the treated granulosa-lutein cells using a commercial RNA extraction kit.
-
The concentration and purity of the extracted RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcription kit.
-
Quantitative PCR is performed using the synthesized cDNA, specific primers for the target genes (StAR and CYP19A1) and a reference gene, and a qPCR master mix.
-
The relative expression of the target genes is calculated using a suitable method, such as the ΔΔCt method, after normalization to the expression of the reference gene.
FSH Receptor Membrane Localization by Immunofluorescence
Objective: To visualize the localization of the FSH receptor on the plasma membrane of granulosa-lutein cells.
Materials:
-
Cultured granulosa-lutein cells on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., bovine serum albumin in PBS).
-
Primary antibody against the FSH receptor.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Protocol:
-
Granulosa-lutein cells are cultured on sterile coverslips.
-
After treatment, the cells are washed with PBS and fixed with PFA.
-
The fixed cells are permeabilized to allow antibody entry.
-
Non-specific antibody binding is blocked using a blocking buffer.
-
The cells are incubated with a primary antibody specific for the FSH receptor.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
The cell nuclei are counterstained with a fluorescent nuclear dye.
-
The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
Conclusion
This compound is a promising orally active allosteric agonist of the FSHR that effectively stimulates estradiol production and the expression of key steroidogenic genes in human granulosa-lutein cells. Its mechanism of action involves the activation of the canonical Gαs/cAMP/PKA signaling pathway, and potentially the modulation of non-canonical pathways. The in vitro data demonstrate that this compound can elicit a more robust steroidogenic response compared to rh-FSH, particularly in cells from patients with polycystic ovary syndrome. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid in the further research and development of this novel therapeutic candidate.
References
TOP5300: A Selective Allosteric Agonist of the Follicle-Stimulating Hormone Receptor (FSHR)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TOP5300, a novel, orally active allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR). This compound has demonstrated significant potential in preclinical studies as a modulator of FSHR activity, offering a promising alternative to traditional recombinant human FSH (rh-FSH) therapies, particularly in specific patient populations such as those with Polycystic Ovary Syndrome (PCOS). This document details the pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity in various preclinical models.
| Parameter | Cell Type/Model | Value | Citation |
| EC50 (cAMP Assay) | CHO cells expressing human FSHR | Not explicitly quantified, but shown to stimulate cAMP production. | [1][2] |
| EC50 (Estradiol Production) | Rat Granulosa Cells | 868 nM | [3] |
| Human Granulosa-Lutein Cells | 474 nM | [3] | |
| EC50 (LHR/CG Activity) | Rat Leydig Cells (Testosterone Production) | 6,516 nM | [3] |
| Maximal Estradiol Response | Pooled Human Granulosa-Lutein Cells | 7-fold greater than rh-FSH | [4] |
| Gene Expression (StAR) | Human Granulosa-Lutein Cells (400 nM this compound) | 6-fold increase vs. vehicle | [3] |
| Gene Expression (CYP19A1) | Human Granulosa-Lutein Cells (400 nM this compound) | 4-fold increase vs. vehicle | [3] |
| In Vivo Efficacy | Immature Rat Model (Follicular Development) | Minimal effective dose of 5 mg/kg | [2][4] |
Core Signaling Pathways
This compound, as an allosteric agonist of the FSHR, is understood to modulate the downstream signaling cascades typically associated with FSHR activation. The following diagrams illustrate these key pathways.
References
An In-depth Technical Guide to TOP5300: A Novel FSHR Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TOP5300, an orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided.
Chemical Structure and Physicochemical Properties
This compound, also known as TOP05300, is a novel compound identified for its potent and selective agonistic activity at the FSHR. Its chemical identity and core physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1848981-48-5 | [1] |
| Molecular Formula | C₂₈H₂₉Cl₂N₅O₄ | [2] |
| Molecular Weight | 570.47 g/mol | [1][2] |
| SMILES | O=C(N(C(C)(C)C)C)C1=NN(C2=C1COC3=C2C=C(C4=CN(CCO)N=C4)C(OC)=C3)C5=CC(Cl)=CC(Cl)=C5 | [3][4] |
Biological Activity and Mechanism of Action
This compound is an orally active allosteric agonist of the follicle-stimulating hormone receptor (FSHR) with mixed activity on the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR). Its mechanism of action involves binding to an allosteric site on the FSHR, distinct from the binding site of the endogenous ligand FSH. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP pathway. This signaling cascade ultimately stimulates steroidogenesis, including estradiol production in granulosa cells and testosterone production in Leydig cells.
Preclinical studies have demonstrated that this compound can effectively mimic the biological activity of recombinant human FSH (rec-hFSH), promoting follicular development and superovulation in animal models. Notably, this compound has shown a more robust stimulation of estradiol production in granulosa-lutein cells from women with Polycystic Ovary Syndrome (PCOS) compared to rec-hFSH.
In Vitro Activity
The in vitro potency and efficacy of this compound have been characterized in various cell-based assays.
| Assay | Cell Type | Parameter | Value |
| FSHR Activation | Human Granulosa Cells | Estradiol Production EC₅₀ | 474 nM |
| LH/CGR Activity | Rat Primary Leydig Cells | Testosterone Production | Stimulated |
| FSHR Binding | CHO cells expressing FSHR | Allosteric Agonist Activity | Confirmed |
In Vivo Activity & Pharmacokinetics
In vivo studies in rats and mice have confirmed the oral bioavailability and efficacy of this compound in promoting folliculogenesis.
| Species | Dose (mg/kg) | AUCinf_obs (ng·h/mL) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | F (%) |
| Rat | 10 | 2655 | 5.1 | 237 | 20 |
| Mouse | 5 | 5533 | 2.5 | 1133 | 22 |
| Dog | 10 | 8719 | 391 | 32 |
Data sourced from MedchemExpress[3][4]
Signaling Pathway
This compound, as an allosteric agonist of the FSHR, activates downstream signaling cascades that are crucial for steroidogenesis. The primary pathway involves the activation of Gαs, leading to an increase in intracellular cAMP.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
General Experimental Workflow
The characterization of this compound typically follows a multi-stage process from in vitro screening to in vivo efficacy studies.
cAMP Production Assay in CHO-FSHR Cells
This protocol details the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing the human FSH receptor.
-
Cell Culture:
-
Culture CHO-FSHR cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into 96-well plates at a density of 50,000 cells/well and allow to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or a reference agonist (e.g., rec-hFSH) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).
-
Generate dose-response curves and calculate EC₅₀ values using non-linear regression analysis.
-
Estradiol Production in Primary Granulosa Cells
This protocol describes the isolation and culture of primary granulosa cells to measure estradiol production in response to this compound.
-
Granulosa Cell Isolation:
-
Aspirate granulosa cells from ovarian follicles (e.g., from human patients undergoing IVF or from animal models) using a sterile syringe.
-
Centrifuge the follicular fluid to pellet the cells.
-
Wash the cell pellet with culture medium (e.g., DMEM/F-12) to remove red blood cells and follicular fluid.
-
Determine cell viability using trypan blue exclusion.
-
-
Cell Culture and Treatment:
-
Seed viable granulosa cells in 24-well plates at a density of approximately 0.5 x 10⁶ cells/well in DMEM/F-12 supplemented with 10% FBS and antibiotics.
-
Culture the cells for 24-48 hours to allow for attachment and recovery.
-
Replace the medium with serum-free medium containing a testosterone precursor (e.g., androstenedione) and varying concentrations of this compound or rec-hFSH.
-
Incubate for 24-48 hours.
-
-
Estradiol Measurement:
-
Collect the culture supernatant.
-
Measure the concentration of estradiol in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Normalize estradiol production to the number of cells or total protein content.
-
Gene Expression Analysis by qPCR
This protocol outlines the quantification of StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase) mRNA expression in granulosa cells.
-
RNA Isolation:
-
After treatment with this compound, wash the granulosa cells with PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for StAR, CYP19A1, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the qPCR reaction using a real-time PCR cycler with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a vehicle-treated control group.
-
Conclusion
This compound represents a promising orally bioavailable small molecule agonist of the FSH receptor. Its ability to stimulate folliculogenesis and steroidogenesis in preclinical models, coupled with a potentially favorable profile in certain patient populations such as those with PCOS, warrants further investigation for its potential application in infertility treatments. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of reproductive endocrinology and pharmacology.
References
The Role of TOP5300 in Folliculogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folliculogenesis, the process of ovarian follicle maturation, is a cornerstone of female fertility, culminating in the release of a mature oocyte for fertilization. This intricate process is predominantly regulated by the follicle-stimulating hormone (FSH), which acts on its receptor (FSHR) on granulosa cells.[1][2] Conventional infertility treatments often involve injectable recombinant human FSH (rh-FSH) to stimulate follicular development.[3][4] TOP5300 has emerged as a novel, orally active, small-molecule allosteric agonist of the FSHR, presenting a promising alternative for ovulation induction.[5][6] This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its mechanism of action, its role in folliculogenesis, and a comparative analysis of its effects in different patient populations.
Mechanism of Action
This compound functions as an allosteric agonist of the FSH receptor (FSHR), a G protein-coupled receptor.[5][7] Unlike the native ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding modulates the receptor's conformation, leading to the activation of downstream signaling pathways that mimic the effects of FSH.[6] The classical FSHR signaling pathway involves the activation of the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Preclinical studies indicate that this compound effectively activates this pathway, stimulating steroidogenesis and follicular development.[6] Notably, the action of this compound does not appear to depend on changes in the localization of the FSHR on the plasma membrane.[7][8]
Preclinical Efficacy in Folliculogenesis: In Vivo Data
Studies in immature rat models have demonstrated the in vivo efficacy of this compound in stimulating follicular development.
Quantitative Data Summary: Immature Rat Model
| Treatment Group | Oocyte Count (Mean ± SEM) | Serum Estradiol (pg/mL) (Mean ± SEM) |
| 0.29 IU FSH | ~12 | ~25 |
| This compound (3 mg/kg) + 0.29 IU FSH | ~28 | ~60 |
| This compound (10 mg/kg) + 0.29 IU FSH | ~30 | ~75 |
| *p < 0.05 vs. 0.29 IU FSH alone. Data extrapolated from graphical representations in the cited literature.[8] |
Comparative Efficacy in Human Granulosa Cells: In Vitro Data
The differential effects of this compound have been investigated in primary human granulosa-lutein cells (GLCs) from patients with normal ovarian reserve (NOR), advanced reproductive age (ARA), and polycystic ovary syndrome (PCOS).[7]
Quantitative Data Summary: Human Granulosa-Lutein Cells
| Patient Group | Treatment | Estradiol Production | StAR & CYP19A1 mRNA Expression |
| NOR | rh-FSH | Potent stimulation | ~3-fold increase (p=0.007) |
| This compound | Consistent stimulation | ~5-fold increase (p<0.0001) | |
| ARA | rh-FSH | Ineffective | ~3-fold increase (p=0.007) |
| This compound | Consistent stimulation | ~5-fold increase (p<0.0001) | |
| PCOS | rh-FSH | Ineffective (p=0.765) | No significant effect |
| This compound | More robust increase than rh-FSH [6] | ~6-fold increase (p=0.0412) | |
| Data is a summary of findings from referenced publications.[6][7] |
These findings suggest that this compound may be particularly effective in PCOS patients, a population that can be challenging to treat with conventional gonadotropin therapy.[7][9]
Detailed Experimental Protocols
Immature Rat Model of Follicular Development
-
Animal Model : Immature female rats are utilized to assess the stimulation of follicular development.
-
Treatment Administration : Animals receive daily oral doses of this compound, with or without a low dose of rh-FSH administered via injection.
-
Superovulation Induction : Following the treatment period, a dose of human chorionic gonadotropin (hCG) is administered to induce ovulation.
-
Sample Collection : Oocytes are collected from the oviducts for counting. Blood samples are collected for the measurement of serum estradiol levels.
-
Analysis : Oocyte counts and serum estradiol levels are compared between treatment groups.
Primary Human Granulosa-Lutein Cell (GLC) Culture and Analysis
-
Patient Recruitment and Sample Collection :
-
Granulosa-Lutein Cell Isolation and Culture :
-
Granulosa cells are isolated from follicular fluid, often using density gradient centrifugation (e.g., with Ficoll or Percoll) to separate them from red blood cells.[4][10]
-
Isolated cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[5]
-
Culture medium is typically DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics.[2][11]
-
-
Cell Treatment :
-
After the recovery period, cells are treated with varying concentrations of rh-FSH or this compound.[7]
-
-
Estradiol Measurement (ELISA) :
-
Cell culture media is collected after treatment.
-
Estradiol concentrations in the media are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR) :
-
RNA Extraction : Total RNA is extracted from the treated granulosa cells using a commercial kit.
-
cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[12]
-
Real-Time qPCR : Quantitative real-time PCR is performed using SYBR Green or TaqMan chemistry with specific primers for StAR, CYP19A1, and a housekeeping gene for normalization.[12][13]
-
Data Analysis : Relative gene expression is calculated using the delta-delta Ct method.
-
-
FSH Receptor (FSHR) Localization (Immunofluorescence) :
-
Cell Fixation and Permeabilization : Cultured cells on coverslips are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Blocking : Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation : Cells are incubated with a primary antibody specific to the FSHR.[3][14]
-
Secondary Antibody Incubation : A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting : Nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging : Images are captured using a fluorescence or confocal microscope to visualize the localization of the FSHR.
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of reproductive medicine, offering the potential for an oral, patient-friendly alternative to injectable gonadotropins for ovulation induction. Preclinical data strongly support its efficacy in stimulating folliculogenesis, with a particularly promising profile in PCOS patients. The distinct cellular responses elicited by this compound compared to rh-FSH in different patient populations highlight the potential for personalized infertility treatments. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various infertility etiologies and to confirm these promising preclinical findings in a broader patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Primary Culture and Subculture of Granulosa Cells - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONTARIO, CANADA: A simplified method for preparing IVF granulosa cells for culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. sinobiological.com [sinobiological.com]
- 14. Frontiers | Inadequate detection of the FSHR complicates future research on extragonadal FSHR localization [frontiersin.org]
in vitro studies of TOP5300 on granulosa cells
An In-Depth Technical Guide on the In Vitro Effects of TOP5300 on Granulosa Cells
Introduction
This compound is a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH) for fertility treatments, this compound has demonstrated significant biological activity in preclinical in vitro studies on granulosa cells.[2][3][4] This document provides a comprehensive technical overview of its mechanism of action, effects on steroidogenesis, and the experimental protocols used in its evaluation. Notably, this compound exhibits mixed allosteric agonist activity for the FSH receptor and the Luteinizing Hormone Receptor (LHR).[2][3][4]
Mechanism of Action: FSHR Signaling Pathway
This compound functions as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR) crucial for follicular development and steroidogenesis in ovarian granulosa cells. Its binding to a site distinct from the orthosteric site (where FSH binds) initiates a conformational change that activates the receptor. This activation triggers a downstream signaling cascade, primarily through the Gs alpha subunit, leading to increased synthesis of key steroidogenic enzymes and hormones.
Caption: Signaling pathway of this compound in granulosa cells.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified in studies using both rat and human granulosa cells. The compound consistently stimulates estradiol production, often with greater efficacy than recombinant FSH, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[1][2]
Table 1: Comparative Efficacy of this compound vs. rec-hFSH on Estradiol Production in Human Granulosa-Lutein Cells
| Cell Source | Compound | Maximal Estradiol (E2) Response | Reference |
| Pooled Human Granulosa Cells (IVF Patients) | This compound | 7-fold greater maximal E2 response than rec-hFSH | [3][4] |
| Granulosa-Lutein Cells (PCOS Patients) | This compound | More robust increase in E2 production compared to rec-hFSH | [2] |
Table 2: Steroidogenic Response to this compound in Human Granulosa-Lutein (GL) Cells from Different Patient Populations
| Patient Group | Treatment | Estradiol (E2) Production | StAR & CYP19A1 mRNA Expression | Reference |
| Normal Ovarian Responders (NOR) | This compound | Consistently stimulated | Lower than in PCOS cells | [1] |
| rec-hFSH | More potent than this compound | - | [1] | |
| Age-Related Asynchrony (ARA) | This compound | Consistently stimulated | Lower than in PCOS cells | [1] |
| rec-hFSH | Ineffective | - | [1] | |
| Polycystic Ovary Syndrome (PCOS) | This compound | Consistently stimulated | Higher expression compared to NOR and ARA patient cells | [1] |
| rec-hFSH | Ineffective | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. The following sections outline the key experimental procedures used in the in vitro evaluation of this compound.
Human Granulosa Cell Isolation and Culture
The primary cells used were human granulosa-lutein (GL) cells sourced from consenting patients undergoing in vitro fertilization (IVF).[1][5]
Caption: Experimental workflow for in vitro granulosa cell studies.
-
Cell Source: Granulosa-lutein cells were obtained from patients diagnosed with infertility, including Normal Ovarian Responders (NOR), Age-Related Asynchrony (ARA), and PCOS.[1]
-
Processing: Cells were isolated from follicular fluid immediately following oocyte retrieval.[5]
-
Culture Conditions: The isolated cells were cultured for one week to restore their responsiveness to gonadotropins before being challenged with test compounds.[4][5]
Steroidogenesis and Gene Expression Assays
-
Estradiol (E2) Production Measurement:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Procedure: After treatment with this compound, rec-hFSH, or vehicle, the cell culture medium was collected and assayed to quantify the concentration of secreted estradiol.
-
-
Steroidogenic Gene Expression Analysis:
-
Method: Quantitative Polymerase Chain Reaction (qPCR).[1]
-
Target Genes: mRNA levels of key steroidogenic pathway genes, StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase), were measured.[1]
-
Procedure: RNA was extracted from treated cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers in a qPCR reaction to determine relative expression levels.
-
Receptor Localization Assay
-
FSHR Membrane Localization:
-
Method: Immunofluorescence.[1]
-
Procedure: Treated cells were fixed and stained with antibodies specific to the FSH receptor to visualize its localization. This was performed to determine if the differential responses to this compound and rec-hFSH were due to changes in receptor presence at the cell membrane. The study found that FSHR localization was not a limiting factor for either compound's activity.[1]
-
Conclusion
In vitro studies on granulosa cells demonstrate that this compound is a potent oral FSHR agonist. It effectively stimulates the expression of key steroidogenic genes (StAR, CYP19A1) and subsequent estradiol production.[1] Its consistent efficacy across granulosa cells from diverse patient populations, especially in cases where rec-hFSH is ineffective (PCOS and ARA), highlights its potential as a novel and more convenient therapeutic option for ovarian stimulation in fertility treatments.[1]
References
- 1. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
TOP5300: A Novel Allosteric Agonist and its Impact on Estradiol Production
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TOP5300, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). We delve into its mechanism of action and its significant effects on estradiol production, particularly within human granulosa cells. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's preclinical data.
Introduction
This compound is a preclinical, orally bioavailable allosteric agonist of the FSHR.[1] Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, in this case, Follicle-Stimulating Hormone (FSH). This binding can modulate the receptor's response to the natural ligand. This compound has been shown to act as a full agonist, capable of activating the FSHR and stimulating downstream signaling pathways that lead to steroidogenesis, even in the absence of FSH.[2][3] Of particular interest is its differential impact on granulosa cells from various patient populations, suggesting a potential for targeted therapeutic applications in reproductive medicine.
Mechanism of Action: FSHR Signaling
The FSHR is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of granulosa cells in the ovary.[4][5] Canonical activation of the FSHR by FSH initiates a signaling cascade that is crucial for follicular development and the production of estradiol.[4][6] this compound, as an allosteric agonist, modulates this pathway.
The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets.[4][6][8] Key among these are transcription factors such as cAMP response element-binding protein (CREB), which drive the expression of genes essential for steroidogenesis.
Two critical enzymes in the estradiol synthesis pathway that are upregulated by FSHR signaling are Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (encoded by the CYP19A1 gene). StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. Aromatase is responsible for the final step in estradiol synthesis, the conversion of androgens to estrogens.[4]
Beyond the canonical Gαs/cAMP/PKA pathway, FSHR activation can also lead to the activation of other signaling cascades, including the ERK/MAPK and PI3K/Akt pathways, which are involved in granulosa cell proliferation and differentiation.[4][5][6]
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A: Full Paper PDF & Summary | Bohrium [bohrium.com]
Preclinical Profile of TOP5300: An In-depth Technical Review of a Novel FSHR Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for TOP5300, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The following sections detail the efficacy and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Efficacy Data
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a modulator of the FSHR signaling pathway.
In Vitro Efficacy
This compound has been shown to be a potent and selective agonist of the FSH receptor. In vitro studies using Chinese hamster ovary (CHO) cells transfected with individual glycoprotein receptors have demonstrated that this compound is a full agonist on the FSH receptor, stimulating estradiol production.[1] It exhibits mixed FSHR allosteric agonist and Luteinizing Hormone Receptor (LHR) activity.[1][2][3]
In studies with cultured rat granulosa cells, this compound stimulated a concentration-dependent increase in estradiol production, both in the absence and presence of a low concentration of recombinant human FSH (rec-hFSH).[1] Furthermore, in human granulosa-lutein cells obtained from patients undergoing controlled ovarian stimulation, this compound stimulated a significantly greater maximal estradiol response compared to rec-hFSH.[1][2][3] Specifically, this compound stimulated a 7-fold greater maximal estradiol response than rec-hFSH.[1]
| Cell Type | Endpoint Measured | This compound Activity | Reference |
| CHO cells (transfected with FSHR) | cAMP Production | Full agonist | [1] |
| Rat Granulosa Cells | Estradiol Production | Concentration-dependent increase | [1] |
| Human Granulosa-Lutein Cells | Estradiol Production | 7-fold greater maximal response than rec-hFSH | [1] |
| Rat Primary Leydig Cells | Testosterone Production | Concentration-dependent increase | [1][2][3] |
In Vivo Efficacy
In vivo studies in immature female rats have demonstrated that oral administration of this compound stimulates follicular development to a similar extent as recombinant FSH.[1][2][3] In a superovulation model in rats, this compound led to folliculogenesis and superovulation.[1][2][3]
In mice, this compound, in the presence of a low dose of FSH, resulted in a similar number of ovulated oocytes that could be fertilized and develop into hatched blastocysts when compared to treatment with pregnant mare serum gonadotropin or a high dose of rec-hFSH.[2]
| Animal Model | Study Type | Key Findings | Reference |
| Immature Rat | Follicular Development | Stimulated follicular development to the same efficacy as recombinant FSH. | [1][2][3] |
| Rat | Superovulation | Induced folliculogenesis and superovulation. | [1][2][3] |
| Mouse | Oocyte Development | Similar number of viable oocytes, fertilization rate, and hatched blastocyst rate compared to standard treatments. | [2] |
Safety and Pharmacokinetic Profile
Preclinical safety and pharmacokinetic (ADME/PK) evaluations of this compound have indicated a favorable profile.
Safety Pharmacology
Standard in vitro safety assays showed that this compound was inactive in the hERG assay, which assesses the potential for cardiac potassium ion channel blockade.[4] It was also negative in chromosomal genotoxicity (Ames) and mammalian cell mutagenicity (micronucleus test) assays.[4]
Toxicology
Fourteen-day toxicological studies were conducted in both rats and dogs.[2] In these studies, this compound demonstrated a lack of toxicity.[1][2][3] Importantly, no appreciable activity on thyroid hormones was observed in either species.[2]
| Parameter | Result | Reference |
| hERG Assay | Inactive | [4] |
| Ames Assay | Negative for mutagenicity | [4] |
| Micronucleus Test | Negative for mutagenicity | [4] |
| 14-Day Rat Toxicology | No appreciable toxicity observed | [2] |
| 14-Day Dog Toxicology | No appreciable toxicity observed | [2] |
| Thyroid Hormone Activity | No appreciable activity | [2] |
Pharmacokinetics
The ADME/PK profile of this compound was reported as favorable, though specific quantitative parameters are not detailed in the available public literature.[2]
Experimental Protocols
In Vitro cAMP Assay in Transfected CHO Cells
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human Follicle-Stimulating Hormone Receptor (FSHR), Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR), or Thyroid-Stimulating Hormone Receptor (TSHR).
-
Assay Principle: Measurement of intracellular cyclic adenosine monophosphate (cAMP) production upon receptor activation.
-
Procedure:
-
Cells were seeded in 96-well plates and cultured to confluence.
-
The culture medium was replaced with serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were incubated with varying concentrations of this compound or a reference agonist (e.g., rec-hFSH).
-
Following incubation, cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay kit.
-
Data were normalized to the maximum response induced by the reference agonist.
-
In Vivo Follicular Development Study in Immature Rats
-
Animal Model: Immature female Sprague-Dawley rats.
-
Objective: To assess the ability of orally administered this compound to stimulate follicular development.
-
Procedure:
-
Animals were acclimatized for a minimum of 3 days prior to the study.
-
This compound was formulated in a suitable vehicle and administered orally (p.o.) once daily for a specified number of days.
-
A control group received the vehicle only, and a positive control group received subcutaneous (s.c.) injections of recombinant FSH.
-
At the end of the treatment period, animals were euthanized, and ovaries were collected.
-
Ovaries were weighed, and follicular development was assessed histologically by counting the number of follicles at different developmental stages (e.g., preantral, antral, preovulatory).
-
Signaling Pathways and Experimental Workflows
FSH Receptor Signaling Pathway
The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR). Upon binding of its ligand (FSH or an agonist like this compound), the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This initiates a downstream signaling cascade primarily through the adenylyl cyclase/cAMP/PKA pathway, which in turn modulates gene expression and cellular processes involved in folliculogenesis and steroidogenesis.
Caption: FSHR signaling cascade initiated by this compound.
Preclinical Efficacy Evaluation Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
TOP5300: A Potential Oral Alternative to Recombinant Human Follicle-Stimulating Hormone (rh-FSH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of infertility treatment has been dominated by injectable gonadotropins, among which recombinant human follicle-stimulating hormone (rh-FSH) is a cornerstone for controlled ovarian stimulation (COS) in assisted reproductive technologies (ART). However, the need for daily injections presents a significant burden for patients. The development of an orally active small-molecule FSH receptor (FSHR) agonist, TOP5300, offers a promising and more convenient alternative. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an orally bioavailable, small-molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR).[1][2][3] Unlike rh-FSH, which binds to the orthosteric site of the receptor, this compound binds to an allosteric site, inducing a conformational change that activates the receptor. This activation mimics the biological effects of endogenous FSH and rh-FSH, leading to the stimulation of follicular development.[2][3] Preclinical studies have revealed that this compound possesses mixed FSHR and luteinizing hormone receptor (LHR) agonist activity.[2][3][4] The activation of the FSHR by this compound initiates downstream signaling cascades, including the production of cyclic AMP (cAMP), which in turn stimulates steroidogenesis, leading to the production of estradiol.[2][3]
Signaling Pathway of FSH Receptor Activation
Caption: Simplified signaling pathway of FSH receptor activation by this compound or rh-FSH.
Quantitative Data Summary
Preclinical studies have provided valuable quantitative data on the efficacy of this compound in comparison to rh-FSH. These findings are summarized in the tables below.
In Vitro Efficacy in Human Granulosa-Lutein Cells
| Patient Group | Treatment | Outcome Measure | Result | Reference |
| Polycystic Ovary Syndrome (PCOS) | This compound | Estradiol Production | Stimulated greater estradiol production than rh-FSH | [1] |
| PCOS | rh-FSH | StAR and CYP19A1 Expression | Unable to stimulate expression | [5] |
| All Patients (NOR, ARA, PCOS) | This compound | StAR and CYP19A1 Expression | Stimulated greater expression than rh-FSH | [5] |
| Pooled Human Granulosa Cells | This compound | Maximal Estradiol Response | 7-fold greater than rh-FSH | [2][3] |
NOR: Normo-ovulatory, ARA: Average Response to Androgens
In Vitro Potency and Selectivity in Cell Lines
| Cell Line | Receptor Transfected | Treatment | Outcome Measure | Result | Reference |
| CHO | FSHR, LH/CGR, TSHR | This compound | cAMP Production | Mixed FSHR allosteric agonist and LHR-AA activity | [2][3] |
| CHO | FSHR, LH/CGR, TSHR | TOP5668 | cAMP Production | Solely FSHR allosteric agonist activity | [2][3] |
| Pooled Human Granulosa Cells | Endogenous | TOP5668 | Potency | 10-fold more potent than this compound | [2][3] |
CHO: Chinese Hamster Ovary, LH/CGR: Luteinizing Hormone/Choriogonadotropin Receptor, TSHR: Thyroid Stimulating Hormone Receptor, LHR-AA: Luteinizing Hormone Receptor Agonist Activity
In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Immature Rat | This compound | Follicular Development | Same efficacy as rh-FSH | [2][3] |
| Immature Rat | TOP5668 | Follicular Development | Same efficacy as rh-FSH | [2][3] |
| Mice | This compound (with low dose FSH) | Oocyte Number, Fertilization Rate, Hatched Blastocysts | No difference compared to rh-FSH | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Human Granulosa-Lutein Cell Culture and Treatment
Objective: To assess the effect of this compound on steroidogenesis and gene expression in human granulosa-lutein cells.
Protocol:
-
Cell Isolation: Primary granulosa-lutein cells were obtained from patients undergoing in vitro fertilization (IVF).[6]
-
Cell Culture: Cells were cultured in a suitable medium, likely supplemented with serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Treatment: Cultured cells were treated with vehicle control, rh-FSH, or this compound at various concentrations.[6]
-
Incubation: Cells were incubated for a specified period to allow for treatment effects on gene expression and steroid production.
-
Supernatant and Cell Lysate Collection: After incubation, the cell culture supernatant was collected for hormone analysis, and the cells were lysed for RNA or protein extraction.
Estradiol Measurement
Objective: To quantify estradiol production by granulosa-lutein cells.
Protocol:
-
Sample: Cell culture supernatant collected from the granulosa-lutein cell experiment.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Procedure: The ELISA was performed according to the manufacturer's instructions. This typically involves the binding of estradiol in the sample to a specific antibody, followed by a colorimetric reaction that is proportional to the amount of estradiol present.
-
Quantification: The concentration of estradiol was determined by comparing the absorbance of the samples to a standard curve.
Gene Expression Analysis
Objective: To measure the expression of steroidogenic genes (e.g., StAR, CYP19A1).
Protocol:
-
RNA Extraction: Total RNA was extracted from the lysed granulosa-lutein cells using a standard RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): The relative expression of target genes was quantified using qPCR with specific primers for StAR, CYP19A1 (aromatase), and a housekeeping gene for normalization.[6]
-
Data Analysis: The change in gene expression in response to treatment was calculated relative to the vehicle control group.
Experimental Workflow for In Vitro Human Granulosa Cell Studies
Caption: Workflow for comparing the effects of this compound and rh-FSH on human granulosa cells.
Future Perspectives
The development of this compound represents a significant advancement in the field of reproductive medicine. Its oral route of administration offers a more patient-friendly alternative to injectable rh-FSH, potentially improving treatment adherence and overall patient experience.[2][3] The preclinical data, particularly the enhanced efficacy in granulosa cells from PCOS patients, suggests that this compound could address unmet needs in specific patient populations.[1] Further clinical trials are necessary to establish the safety and efficacy of this compound in humans. The favorable pharmacokinetic and safety profiles observed in preclinical studies provide a strong rationale for its continued development.[2][3] The translation of these promising preclinical findings into clinical practice could revolutionize current infertility treatment paradigms.
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Molecular Targets in Ovarian Cancer
Disclaimer: No specific information was found for a compound designated "TOP5300" in the context of ovarian cancer within publicly available scientific literature. This guide therefore provides a comprehensive overview of well-established molecular targets in ovarian cancer, focusing on the mechanisms of action and preclinical/clinical data for their respective inhibitors.
This technical whitepaper is intended for researchers, scientists, and drug development professionals. It details the core molecular targets in ovarian cancer, presents quantitative data for specific inhibitors, outlines key experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.
Introduction to Molecular Targeting in Ovarian Cancer
Ovarian cancer is a heterogeneous disease characterized by distinct molecular alterations that drive tumorigenesis and therapeutic resistance. The identification of these molecular drivers has led to the development of targeted therapies aimed at specific signaling pathways and cellular processes. This guide focuses on three critical targets: Poly (ADP-ribose) polymerase (PARP), Mitogen-activated protein kinase kinase (MEK), and Phosphatidylinositol 3-kinase (PI3K).
Target: Poly (ADP-ribose) Polymerase (PARP)
Role of PARP in Ovarian Cancer
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In ovarian cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[1][2][3]
Featured Inhibitor: Olaparib
Olaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3. Its mechanism of action is twofold: it competitively inhibits the binding of NAD+ to the PARP enzymes, preventing their catalytic activity, and it traps PARP enzymes on the DNA at the site of damage.[2][4][5] This trapping of PARP-DNA complexes is highly cytotoxic, as it obstructs DNA replication and leads to the formation of DSBs.[4][5]
Quantitative Data
Table 1: In Vitro Efficacy of Olaparib in Ovarian Cancer Cell Lines
| Cell Line | BRCA2 Status | IC50 (µM) | Reference |
| PEO1 | Mutant | 25.0 | [6] |
| PEO1-OR (Olaparib-Resistant) | Mutant | 82.1 | [6] |
| PEO4 | Wild-Type | >100 (inferred) | [7] |
Table 2: Clinical Efficacy of Olaparib in Recurrent Ovarian Cancer (Study 19)
| Patient Group | Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Reference |
| Overall Population | Olaparib | 8.4 months | 0.35 | [2][3] |
| Overall Population | Placebo | 4.8 months | [2][3] | |
| BRCA-mutated | Olaparib | 11.2 months | Not specified | [2][3] |
| BRCA-mutated | Placebo | 4.3 months | [2][3] |
Experimental Protocols
The half-maximal inhibitory concentration (IC50) of olaparib in ovarian cancer cell lines is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Ovarian cancer cells (e.g., PEO1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of olaparib (e.g., 0.1–240 µM) for a specified duration (e.g., 5 days).[6]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting a dose-response curve.[6]
To confirm the inhibition of PARP enzymatic activity, Western blotting can be used to detect the levels of poly(ADP-ribose) (PAR) polymers.
-
Cell Lysis: Ovarian cancer cells, either treated with olaparib or untreated, are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal in olaparib-treated cells indicates inhibition of PARP activity.
Signaling Pathway Diagram
Target: Mitogen-Activated Protein Kinase Kinase (MEK)
Role of MEK in Ovarian Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In low-grade serous ovarian cancer (LGSOC), this pathway is frequently activated due to mutations in genes such as KRAS and BRAF.[9][10] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, acting downstream of RAF and upstream of ERK.
Featured Inhibitor: Selumetinib
Selumetinib is a selective, non-ATP competitive, small-molecule inhibitor of MEK1 and MEK2.[10] By inhibiting MEK, selumetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting tumor cell growth.[8]
Quantitative Data
Table 3: In Vitro Efficacy of MEK Inhibitors in LGSC Cell Lines
| Cell Line | Selumetinib IC50 (µM) | Trametinib IC50 (nM) | Reference |
| iOvCa241 | >10 | ~10 | [8] |
| VOA-1056 | ~5 | ~5 | [8] |
| iOvCa250 | >10 | ~1 | [8] |
| VOA-1312 | ~2 | ~1 | [8] |
Note: Data is estimated from graphical representations in the cited source. Trametinib is shown for comparison as a more potent MEK inhibitor in these cell lines.
Table 4: Clinical Efficacy of Selumetinib in Recurrent LGSOC
| Efficacy Endpoint | Result | Reference |
| Objective Response Rate | 15% (8 of 52 patients) | [9][11] |
| Stable Disease | 65% (34 of 52 patients) | [9][11] |
| Median Progression-Free Survival | 11.0 months | [10][12] |
Experimental Protocols
To measure the on-target efficacy of MEK inhibitors, the phosphorylation status of the downstream effector ERK1/2 can be analyzed using cIEF, a high-resolution protein separation technique.
-
Cell Treatment and Lysis: LGSC cell lines are treated with various concentrations of selumetinib. After treatment, cells are lysed.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
Sample Preparation: Lysates are mixed with a cIEF master mix containing ampholytes, pI markers, and a denaturant.
-
Capillary Electrophoresis: The samples are loaded into a capillary electrophoresis system. Proteins migrate through the capillary under an electric field until they reach their isoelectric point (pI).
-
Immunodetection: The separated proteins are immobilized on the capillary wall by UV crosslinking. The capillary is then incubated with a primary antibody against total ERK1/2 or phosphorylated ERK1/2 (p-ERK1/2), followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: The signal is detected and quantified. A reduction in the p-ERK1/2 to total ERK1/2 ratio indicates effective MEK inhibition.
Experimental Workflow and Signaling Pathway Diagrams
Target: Phosphatidylinositol 3-kinase (PI3K)
Role of PI3K in Ovarian Cancer
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[13] This pathway is frequently dysregulated in various subtypes of ovarian cancer through mechanisms such as mutations in PIK3CA (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[14] Aberrant activation of this pathway contributes to cancer cell proliferation, survival, and resistance to chemotherapy.[14][15]
Featured Inhibitor: Copanlisib
Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[15][16][17] By inhibiting PI3K, copanlisib blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis.[15]
Quantitative Data
Table 5: In Vitro Efficacy of Copanlisib
| Target / Cell Line Type | IC50 (nM) | Reference |
| PI3Kα isoform | 0.5 | [16][18] |
| PI3Kδ isoform | 0.7 | [16][18] |
| PI3Kβ isoform | 3.7 | [16][18] |
| PI3Kγ isoform | 6.4 | [16][18] |
| Cell lines with PIK3CA mutations (mean) | 19 | [18] |
| Cell lines with wild-type PIK3CA (mean) | 774 | [18] |
Experimental Protocols
To assess the anti-tumor activity of PI3K inhibitors in a living system, a xenograft mouse model is often used.
-
Cell Implantation: Ovarian cancer cells (e.g., those with known PIK3CA mutations) are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control (vehicle) groups. Copanlisib is administered, for example, intravenously on a specified schedule (e.g., weekly on days 1, 8, and 15 of a 28-day cycle).[18]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for levels of phosphorylated AKT (p-AKT) to confirm target engagement.[19]
-
Data Analysis: Tumor growth curves are plotted for each group to determine the efficacy of the treatment.
Signaling Pathway Diagram
References
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olaparib in the management of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]
- 4. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 5. Olaparib - NCI [dctd.cancer.gov]
- 6. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Targeting the PI3K/AKT/mTOR pathway in ovarian cancer - Musa - Translational Cancer Research [tcr.amegroups.org]
- 14. oaepublish.com [oaepublish.com]
- 15. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TOP5300 in Primary Granulosa Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: TOP5300 is a novel, orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] It presents a promising alternative to recombinant human FSH (rh-FSH) in reproductive research and potential therapeutic applications. These application notes provide detailed protocols for the culture of primary granulosa cells and the subsequent treatment with this compound to study its effects on steroidogenesis and gene expression.
I. Data Presentation
The following tables summarize the quantitative effects of this compound on primary human granulosa-lutein (GL) cells, comparing its activity to rh-FSH across different patient cohorts.
Table 1: Estradiol (E₂) Production in Primary Human Granulosa-Lutein Cells
| Patient Cohort | Treatment | Estradiol (E₂) Production | Fold Change vs. Vehicle | Reference |
| Normal Ovarian Reserve (NOR) | rh-FSH | More potent than this compound | Not specified | [1][2] |
| This compound | Consistently stimulated E₂ | Not specified | [1][2] | |
| Advanced Reproductive Age (ARA) | rh-FSH | Ineffective | Not specified | [1][2] |
| This compound | Stimulated E₂ production | 3 to 10-fold greater than rh-FSH | [2] | |
| Polycystic Ovary Syndrome (PCOS) | rh-FSH | Ineffective | Not specified | [1][2] |
| This compound | Stimulated E₂ production | 3 to 10-fold greater than rh-FSH | [2] |
Table 2: Steroidogenic Gene Expression in Primary Human Granulosa-Lutein Cells (Combined Patient Data)
| Gene | Treatment | Outcome | Fold Change | Reference |
| StAR (Steroidogenic Acute Regulatory Protein) | This compound | Significantly increased expression | 6-fold in PCOS | [2] |
| rh-FSH | No stimulation in PCOS cells | Not specified | [1][2] | |
| CYP19A1 (Aromatase) | This compound | Significantly increased expression | 6-fold in PCOS | [2] |
| rh-FSH | No stimulation in PCOS cells | Not specified | [1][2] |
II. Experimental Protocols
Protocol 1: Isolation and Culture of Primary Granulosa Cells
This protocol describes a common method for isolating granulosa cells from follicular fluid obtained from patients undergoing in vitro fertilization (IVF) procedures.[3][4][5] An alternative method for murine granulosa cell isolation is also described.[6][7]
Materials:
-
Follicular fluid from IVF patients or ovaries from 21-25 day old female mice.[3][6]
-
Culture Medium: DMEM/F-12 or α-MEM supplemented with 5-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4% L-glutamine.[3][5][6][7]
-
Phosphate Buffered Saline (PBS)
-
Ficoll or Percoll density gradient medium.[4]
-
Sterile culture dishes/flasks.
Procedure for Human Granulosa Cells:
-
Collection: Collect follicular fluid during oocyte retrieval procedures.[4]
-
Separation: Layer the follicular fluid over a density gradient medium (e.g., Ficoll or Percoll) in a centrifuge tube.[4]
-
Centrifugation: Centrifuge at 850 x g for 10 minutes at 4°C. The granulosa cells will form a layer at the interface.[4]
-
Harvesting: Carefully aspirate the granulosa cell layer and transfer to a new tube.
-
Washing: Wash the cells by resuspending them in supplemented culture medium and centrifuging at 400 x g for 10 minutes at 10°C. Repeat this step once.[4]
-
Plating: Resuspend the final cell pellet in the complete culture medium and plate in appropriate culture dishes.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7] Allow cells to recover and regain responsiveness for approximately one week before initiating experiments.[8]
Procedure for Murine Granulosa Cells:
-
Ovary Collection: Euthanize 21-25 day old female mice and dissect the ovaries, placing them in a petri dish with wash buffer (PBS or α-MEM with 1% antibiotics).[6][7]
-
Cell Release: Puncture the follicles with a fine gauge needle to release granulosa cells into the medium.[6]
-
Enzymatic Digestion (Optional but recommended): Transfer the punctured ovaries and medium to a microtube. Add Collagenase IV and incubate for 20 minutes, pipetting intermittently.[6][7]
-
Neutralization: Add FBS to neutralize the collagenase activity.[6][7]
-
Plating: Transfer the released cells to a culture flask containing α-MEM with 15% FBS and 1% antibiotics.[6][7]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7]
Protocol 2: Treatment of Primary Granulosa Cells with this compound
Materials:
-
Cultured primary granulosa cells (from Protocol 1).
-
This compound (dissolved in a suitable vehicle, e.g., DMSO).
-
Recombinant human FSH (rh-FSH) as a positive control.
-
Vehicle control (e.g., DMSO).
-
Culture medium.
Procedure:
-
Cell Seeding: Once the primary granulosa cells are established in culture (after ~1 week), passage them if necessary and seed them into multi-well plates at a desired density.
-
Starvation (Optional): Depending on the experimental design, you may replace the growth medium with a low-serum or serum-free medium for a few hours before treatment to reduce basal signaling.
-
Treatment Preparation: Prepare working solutions of this compound, rh-FSH, and the vehicle control in the culture medium at the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the respective treatments (this compound, rh-FSH, or vehicle).
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to assess effects on steroidogenesis or for shorter periods to study signaling events.
-
Downstream Analysis: After incubation, collect the cell culture supernatant for hormone assays (e.g., ELISA for estradiol) and lyse the cells for RNA or protein extraction for gene expression analysis (e.g., qPCR) or Western blotting.
Protocol 3: Analysis of Steroidogenesis and Gene Expression
Estradiol (E₂) Measurement by ELISA:
-
Collect the cell culture supernatant from each treatment group.
-
Use a commercial Estradiol ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of E₂ in the supernatant.
-
Normalize the results to the total protein content or cell number in the corresponding wells.
Gene Expression Analysis by qPCR:
-
RNA Extraction: Extract total RNA from the cell lysates using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for targets such as StAR, CYP19A1, and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
III. Visualizations: Diagrams and Workflows
References
- 1. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new isolation and culture method for granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Primary Culture and Subculture of Granulosa Cells - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. researchgate.net [researchgate.net]
TOP5300 (Efatutazone) Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5300, also known as Efatutazone or CS-7017, is a potent and selective third-generation thiazolidinedione that functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] Preclinical studies have demonstrated its potential as an antineoplastic agent, primarily through its ability to induce cancer cell differentiation, apoptosis, and cell cycle arrest.[1][2] This document provides a comprehensive overview of the dosage and administration of this compound in various animal models based on published preclinical data, along with detailed experimental protocols and an elucidation of its mechanism of action.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the quantitative data on this compound (Efatutazone) dosage and administration in different animal models and cancer types.
Table 1: Efatutazone Dosage in Mouse Models
| Cancer Type | Mouse Strain | Dosage | Administration Route | Study Highlights |
| Ductal Carcinoma in Situ (DCIS) | MCFDCIS Xenograft | 30 mg/kg | Not Specified | Delayed invasive progression and induced differentiation.[1] |
| Ductal Carcinoma in Situ (DCIS) | C3(1)/Tag Transgenic | 30 mg/kg | Not Specified | Showed trends in gene expression changes consistent with lactational and luminal cell differentiation.[1] |
| Colorectal Cancer | Nude Mice (HT-29 Xenograft) | Dose-dependent | Not Specified | Inhibited tumor growth. |
| Anaplastic Thyroid Cancer | Nude Mice (Xenograft) | Dose-dependent | Oral | Inhibited tumor growth.[3] |
| Colorectal Cancer | Syngeneic Model (Colon 38) | Not Specified | Not Specified | Prolonged survival with marginal tumor growth inhibition. |
Table 2: Efatutazone Dosage in Rat Models
| Cancer Type | Rat Strain | Dosage | Administration Route | Study Highlights |
| Anaplastic Thyroid Cancer | Nude Rats (DRO Xenograft) | Dose-dependent | Not Specified | Inhibited tumor growth. |
Experimental Protocols
Protocol 1: Oral Administration of Efatutazone in Rodent Xenograft Models
This protocol provides a generalized procedure for the oral administration of Efatutazone to mice or rats bearing tumor xenografts.
Materials:
-
Efatutazone (this compound/CS-7017)
-
Vehicle (e.g., 0.5% methyl cellulose)[4]
-
Sterile water for injection or appropriate solvent
-
Oral gavage needles (size appropriate for the animal)[5]
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice or rats. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
Preparation of Dosing Solution:
-
Calculate the required amount of Efatutazone based on the mean body weight of the animals in each group and the desired dose (e.g., 30 mg/kg).
-
Prepare the vehicle solution (e.g., 0.5% methyl cellulose in sterile water).
-
Suspend the calculated amount of Efatutazone in the vehicle. Ensure a homogenous suspension by vortexing or sonicating. The final volume for oral gavage should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).[4][5]
-
-
Oral Administration (Gavage):
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Administer the Efatutazone suspension slowly.
-
Withdraw the needle carefully.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically thereafter.[5]
-
-
Treatment Schedule: Administer Efatutazone orally once daily or as determined by the study design. Continue treatment for the specified duration of the experiment.
-
Tumor Growth Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.
Mechanism of Action and Signaling Pathways
Efatutazone is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular differentiation.[1] Upon activation by Efatutazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The anticancer effects of Efatutazone are mediated through various downstream signaling pathways:
-
Cell Cycle Arrest and Apoptosis: Activation of PPARγ can lead to the upregulation of cell cycle inhibitors like p21 and p27, resulting in G1 phase arrest.[2] It can also induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[2]
-
Inhibition of PI3K/Akt Pathway: Efatutazone has been shown to downregulate the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[1] This can occur through the PPARγ-mediated upregulation of PTEN, a negative regulator of the PI3K/Akt pathway.[6][7]
-
Antagonism of TGF-β/Smad2 Pathway: Efatutazone can inhibit the motility of cancer cells by antagonizing the TGF-β/Smad2 signaling pathway.[8]
-
Regulation of RhoB Signaling: The antitumor activity of Efatutazone can also be mediated through the RhoB signaling pathway.[2]
Signaling Pathway Diagram
References
- 1. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of efatutazone, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. PPARs and Tumor Microenvironment: The Emerging Roles of the Metabolic Master Regulators in Tumor Stromal–Epithelial Crosstalk and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
Application Notes and Protocols for In Vitro Assessment of TOP5300 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: TOP5300 is a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] The FSHR, a G protein-coupled receptor (GPCR), is crucial for reproductive functions.[1] Upon activation, it initiates multiple intracellular signaling cascades, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects like steroidogenesis.[1][2] this compound has demonstrated efficacy in stimulating estradiol production and the expression of steroidogenic genes, particularly in cells from Polycystic Ovary Syndrome (PCOS) patients where recombinant human FSH (rh-FSH) is less effective.[1] These application notes provide detailed protocols to assess the in vitro activity of this compound.
FSH Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade activated by the Follicle-Stimulating Hormone Receptor (FSHR) upon agonist binding.
References
Application Notes and Protocols for TOP5300 in PCOS Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder affecting women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries.[1][2] Follicle-Stimulating Hormone (FSH) resistance in granulosa cells is a key feature of anovulation in PCOS. TOP5300 is a novel, orally active, small molecule allosteric agonist of the FSH receptor (FSHR).[3][4] Unlike conventional recombinant human FSH (rh-FSH) therapies that require injection, this compound offers a more convenient administration route.[3] More importantly, its distinct mechanism of action as an allosteric agonist may provide a therapeutic advantage in overcoming the FSH resistance observed in PCOS.[3][5]
These application notes provide a comprehensive overview of the use of this compound in in vitro PCOS research models, based on currently available data. This document includes a summary of its effects on granulosa-lutein cells (GLCs) from PCOS patients, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. While in vivo data from PCOS animal models are not yet available, a suggested protocol for future studies is provided.
Mechanism of Action
This compound acts as a full allosteric agonist at the FSH receptor, a G protein-coupled receptor (GPCR).[3][6] Upon binding, it activates the FSHR, initiating downstream signaling cascades that are crucial for follicular development and steroidogenesis. The primary signaling pathway activated by FSHR is the Gαs/cAMP/PKA pathway.[7] This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn promotes the transcription of key genes involved in steroid hormone production, such as Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).[7][8] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis, while CYP19A1 is the enzyme responsible for converting androgens to estrogens.[1][2]
In granulosa cells from PCOS patients, this compound has been shown to be more effective than rh-FSH in stimulating the expression of StAR and CYP19A1 and subsequent estradiol production.[3][4] This suggests that this compound may circumvent the mechanisms underlying FSH resistance in this patient population.
Data Presentation
In Vitro Efficacy of this compound in Human Granulosa-Lutein Cells
The following tables summarize the quantitative data from a study comparing the effects of this compound and rh-FSH on primary human granulosa-lutein cells (GLCs) from patients with Normal Ovarian Reserve (NOR), Advanced Reproductive Age (ARA), and Polycystic Ovary Syndrome (PCOS).[3]
Table 1: Estradiol Production in Human GLCs
| Patient Group | Treatment | Estradiol Production (vs. Vehicle) | Potency (EC50) |
| NOR | rh-FSH | Comparable to this compound | ~100-fold lower than this compound |
| This compound | Comparable to rh-FSH | ~100-fold higher than rh-FSH | |
| ARA | rh-FSH | Ineffective | - |
| This compound | Stimulated | - | |
| PCOS | rh-FSH | Ineffective | - |
| This compound | Stimulated (greater than rh-FSH) | - |
Table 2: Steroidogenic Gene Expression in Human GLCs (All Patient Groups Combined)
| Gene | Treatment | Change in Expression (vs. Vehicle) | p-value |
| StAR | This compound | Increased | p=0.008 |
| rh-FSH | No significant stimulation in PCOS | - | |
| CYP19A1 | This compound | Increased | p=0.006 |
| rh-FSH | No significant stimulation in PCOS | - |
Experimental Protocols
Primary Human Granulosa-Lutein Cell (GLC) Culture
This protocol describes the isolation and culture of human GLCs from follicular fluid obtained during in vitro fertilization (IVF) procedures.[9][10][11]
Materials:
-
Follicular fluid from IVF patients
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque or Percoll
-
DMEM/F-12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human FSH (rh-FSH)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Pool follicular fluid from consenting patients.
-
Layer the follicular fluid over an equal volume of Ficoll-Paque or a Percoll density gradient.
-
Centrifuge at 850 x g for 10 minutes at 4°C to separate GLCs from red blood cells.
-
Carefully collect the GLC layer at the interface.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After an initial culture period to allow for recovery and regain of gonadotropin responsiveness (e.g., 7 days), the cells can be treated.[9]
-
Replace the medium with fresh serum-free or low-serum medium containing rh-FSH, this compound, or vehicle at the desired concentrations.
-
Incubate for the desired time period (e.g., 48 hours for gene expression analysis and estradiol measurement).
Estradiol Measurement by ELISA
This protocol outlines the measurement of estradiol in the supernatant of cultured GLCs using a competitive ELISA kit.[12][13][14]
Materials:
-
Cell culture supernatant
-
Estradiol ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge the supernatant at 2000-3000 rpm for 20 minutes to remove any cellular debris.
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Preparing estradiol standards.
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of enzyme-conjugated estradiol (tracer).
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculate the estradiol concentration in the samples by comparing their absorbance to the standard curve.
Quantitative Real-Time PCR (qPCR) for StAR and CYP19A1
This protocol details the analysis of StAR and CYP19A1 gene expression in treated GLCs.
Materials:
-
Treated GLCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for StAR, CYP19A1, and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cultured GLCs and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for StAR, CYP19A1, and the reference gene.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (StAR and CYP19A1) to the reference gene.
-
Suggested Protocol for In Vivo Evaluation of this compound in a PCOS Rodent Model
As there is currently no published in vivo data for this compound in PCOS animal models, the following is a suggested protocol for future studies based on established methods for inducing PCOS in rodents.[7][8]
Model: Letrozole-induced PCOS mouse or rat model. Letrozole is a non-steroidal aromatase inhibitor that leads to hyperandrogenism and disrupts the estrous cycle, mimicking key features of human PCOS.[9]
Materials:
-
Female prepubertal mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Letrozole
-
Vehicle for letrozole (e.g., 0.5% carboxymethyl cellulose)
-
This compound
-
Vehicle for this compound (appropriate for oral administration)
-
Metformin (as a positive control)
Procedure:
-
PCOS Induction:
-
Administer letrozole orally (e.g., 1 mg/kg) daily for a specified period (e.g., 21 days) to induce PCOS-like characteristics.
-
Monitor the estrous cycle daily by vaginal smear to confirm the disruption of cyclicity.
-
-
Treatment:
-
Divide the PCOS animals into treatment groups:
-
Vehicle control
-
This compound (various doses)
-
Metformin (positive control)
-
-
Administer this compound, metformin, or vehicle orally for a defined duration (e.g., 4 weeks).
-
-
Outcome Measures:
-
Estrous Cyclicity: Continue daily monitoring of vaginal smears to assess the restoration of regular cycles.
-
Hormone Levels: At the end of the treatment period, collect blood samples for the measurement of serum levels of testosterone, estradiol, Luteinizing Hormone (LH), and FSH by ELISA.
-
Ovarian Morphology: Euthanize the animals, collect the ovaries, and perform histological analysis to assess follicular development, the presence of cystic follicles, and the number of corpora lutea.
-
Metabolic Parameters (Optional): Monitor body weight and perform glucose tolerance tests to evaluate the metabolic effects of this compound.
-
Visualizations
FSH Receptor Signaling Pathway in Granulosa Cells
Caption: FSHR signaling cascade in granulosa cells.
Experimental Workflow for In Vitro this compound Evaluation
Caption: In vitro evaluation of this compound in human GLCs.
Logical Flow for a Proposed In Vivo Study of this compound
Caption: Proposed workflow for in vivo this compound studies.
References
- 1. Effect of oral administration of low-dose follicle stimulating hormone on hyperandrogenized mice as a model of polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Letrozole-Induced Polycystic Ovary Syndrome Attenuates Cystathionine-β Synthase mRNA and Protein Abundance in the Ovaries of Female Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The PNA mouse may be the best animal model of polycystic ovary syndrome [frontiersin.org]
- 4. Animal Models for Human Polycystic Ovary Syndrome (PCOS) Focused on the Use of Indirect Hormonal Perturbations: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Letrozole induced a polycystic ovary syndrome model in zebrafish by interfering with the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on Animal Models of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of time-restricted feeding on letrozole-induced mouse model of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Letrozole treatment of pubertal female mice results in activational effects on reproduction, metabolism and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Comparative Studies of TOP5300 and rh-FSH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-stimulating hormone (FSH) is a critical gonadotropin for reproductive function, regulating follicular development and steroidogenesis.[1][2] Recombinant human FSH (rh-FSH) is a cornerstone of infertility treatments.[3][4] TOP5300 is a novel, orally active, small molecule allosteric agonist of the FSH receptor (FSHR).[5][6] This document provides detailed experimental protocols for the comparative analysis of this compound and rh-FSH, focusing on their in vitro bioactivity, receptor binding characteristics, signaling pathway activation, and in vivo efficacy. These protocols are intended to guide researchers in the comprehensive evaluation of novel FSH analogs.
In Vitro Bioactivity Assessment
The primary function of FSH is to stimulate granulosa cells to produce estradiol.[5][7] The following protocols assess the bioactivity of this compound and rh-FSH by measuring their ability to stimulate estradiol production and the expression of key steroidogenic genes in primary human granulosa-lutein cells (hGLCs).
Estradiol Production Assay in Primary Human Granulosa-Lutein Cells
This assay directly measures the physiological response of primary target cells to FSH receptor agonists.
Protocol:
-
Cell Culture:
-
Treatment:
-
Treat the cultured hGLCs with varying concentrations of this compound (e.g., 400 nM) or rh-FSH (e.g., 100 nM) and a vehicle control.[5]
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for estradiol synthesis and secretion.
-
-
Sample Collection:
-
Collect the culture media from each treatment group.
-
-
Quantification:
Steroidogenic Gene Expression Analysis by quantitative PCR (qPCR)
This protocol quantifies the expression of genes crucial for steroidogenesis, providing insight into the mechanism of action.
Protocol:
-
Cell Treatment and Lysis:
-
Following treatment with this compound, rh-FSH, or vehicle as described in section 1.1, lyse the hGLCs.
-
-
RNA Extraction:
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Data Presentation:
| Parameter | Vehicle Control | rh-FSH (100 nM) | This compound (400 nM) |
| Estradiol Production (pg/mL) | Baseline | Value ± SD | Value ± SD |
| Relative StAR mRNA Expression | 1.0 | Fold Change ± SD | Fold Change ± SD |
| Relative CYP19A1 mRNA Expression | 1.0 | Fold Change ± SD | Fold Change ± SD |
| Caption: Comparative effects of rh-FSH and this compound on in vitro bioactivity markers. |
Receptor Binding Affinity
Understanding the interaction of this compound and rh-FSH with the FSH receptor is crucial for characterizing their pharmacological properties.
Competitive Receptor Binding Assay
This assay determines the relative affinity of this compound and rh-FSH for the FSH receptor.
Protocol:
-
Cell Line:
-
Radioligand:
-
Utilize radiolabeled FSH (e.g., 125I-hFSH) as the tracer.[12]
-
-
Competition:
-
Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled rh-FSH or this compound.
-
-
Incubation and Washing:
-
Allow the binding to reach equilibrium.
-
Wash the cells to remove unbound radioligand.
-
-
Quantification:
-
Measure the amount of bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Data Presentation:
| Compound | IC50 (nM) |
| rh-FSH | Value ± SD |
| This compound | Value ± SD |
| Caption: Receptor binding affinities of rh-FSH and this compound. |
Signaling Pathway Analysis
FSH receptor activation triggers downstream signaling cascades, primarily the cAMP/PKA and ERK1/2 pathways, which regulate cellular responses.[13][14][15][16]
cAMP Accumulation Assay
This assay measures the production of the second messenger cAMP, a key event in FSHR signaling.
Protocol:
-
Cell Line:
-
Use a cell line expressing the human FSH receptor (e.g., HEK-293).[10]
-
-
Treatment:
-
Incubation:
-
Incubate for a short period (e.g., 15-30 minutes).
-
-
Quantification:
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK/ERK pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells expressing the FSH receptor with this compound or rh-FSH for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blot:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Data Presentation:
| Parameter | Vehicle Control | rh-FSH | This compound |
| cAMP Accumulation (EC50, nM) | - | Value ± SD | Value ± SD |
| p-ERK1/2 / Total ERK1/2 (Fold Change) | 1.0 | Value ± SD | Value ± SD |
| Caption: Activation of downstream signaling pathways by rh-FSH and this compound. |
In Vivo Efficacy Studies in Animal Models
Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel compounds.[20][21][22]
Follicular Development in a Rodent Model
This protocol assesses the ability of this compound and rh-FSH to promote ovarian follicular growth.
Protocol:
-
Animal Model:
-
Treatment Administration:
-
Administer this compound orally and rh-FSH via subcutaneous injection daily for a specified period (e.g., 3-4 days). Include a vehicle control group.
-
-
Ovary Collection and Analysis:
-
Euthanize the animals and collect the ovaries.
-
Weigh the ovaries.
-
Fix the ovaries in formalin, embed in paraffin, and section for histological analysis.
-
-
Follicle Counting and Staging:
-
Stain the ovarian sections with Hematoxylin and Eosin.
-
Count and classify the number of preantral and antral follicles.[24]
-
Data Presentation:
| Parameter | Vehicle Control | rh-FSH | This compound |
| Ovarian Weight (mg) | Mean ± SD | Mean ± SD | Mean ± SD |
| Number of Antral Follicles | Mean ± SD | Mean ± SD | Mean ± SD |
| Caption: In vivo effects of rh-FSH and this compound on ovarian parameters. |
Visualizations
Caption: Overall experimental workflow for comparing this compound and rh-FSH.
Caption: Simplified FSH receptor signaling pathways.
References
- 1. prospecbio.com [prospecbio.com]
- 2. Follicle-stimulating hormone - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Human recombinant follicle stimulating hormone (rFSH) compared to urinary human menopausal gonadotropin (HMG) for ovarian stimulation in assisted reproduction: a literature review and cost evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. angioproteomie.com [angioproteomie.com]
- 10. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of follicle-stimulating hormone in complex with the entire ectodomain of its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved in vitro bioassay for follicle-stimulating hormone (FSH): suitable for measurement of FSH in unextracted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gain–of–Function Genetic Models to Study FSH Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal models for aberrations of gonadotropin action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fshb Knockout Mouse Model, Two Decades Later and Into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FSHβ knockout mouse model: a decade ago and into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Estradiol Levels in Response to TOP5300 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5300 is a novel, orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] The follicle-stimulating hormone (FSH) and its receptor play a crucial role in reproductive function, particularly in the regulation of follicular development and steroidogenesis in the ovaries.[1] Activation of the FSHR in granulosa cells of the ovarian follicles stimulates the synthesis of estradiol, a key female sex hormone. This document provides detailed protocols for measuring estradiol production in response to this compound treatment in an in vitro cell culture system.
Estradiol synthesis in granulosa cells is a multi-step process involving the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (encoded by the CYP19A1 gene).[1][3][4] The expression of key steroidogenic genes, such as steroidogenic acute regulatory protein (StAR) and CYP19A1, is upregulated by FSHR activation.[1][5] Research has shown that this compound stimulates the expression of StAR and CYP19A1 and consistently stimulates estradiol production in human granulosa-lutein cells.[1][2][6]
These application notes provide a framework for researchers to quantify the effects of this compound on estradiol production, a critical step in understanding its mechanism of action and potential therapeutic applications.
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment designed to measure the effect of this compound on estradiol production in cultured human granulosa cells. This data is for illustrative purposes to demonstrate the expected outcome of the described protocols.
Table 1: Estradiol Production in Human Granulosa Cells in Response to a 48-hour Treatment with this compound
| Treatment Group | Concentration (µM) | Mean Estradiol Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Vehicle Control | 0 | 50.2 | 5.8 |
| This compound | 0.01 | 125.6 | 12.3 |
| This compound | 0.1 | 358.4 | 35.1 |
| This compound | 1 | 852.1 | 78.9 |
| This compound | 10 | 1275.9 | 115.4 |
| rh-FSH (Positive Control) | 100 ng/mL | 950.5 | 92.7 |
Signaling Pathway
The activation of the FSH receptor by its ligand (FSH or an agonist like this compound) initiates a cascade of intracellular events leading to the production of estradiol. The primary signaling pathway involves the activation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates transcription factors that upregulate the expression of genes involved in steroidogenesis, such as StAR and CYP19A1.[7][9]
Caption: this compound-mediated FSHR signaling pathway leading to estradiol synthesis.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for treating cultured granulosa cells with this compound and subsequently measuring estradiol levels in the cell culture supernatant.
Caption: Workflow for measuring estradiol in response to this compound.
Protocol 1: Culture and Treatment of Human Granulosa Cells
Materials:
-
Human granulosa-lutein cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
This compound
-
Recombinant human FSH (rh-FSH) as a positive control
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates (e.g., 24-well or 48-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed human granulosa-lutein cells in multi-well plates at a desired density and allow them to adhere and grow for 24-48 hours.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Prepare a solution of rh-FSH in cell culture medium to be used as a positive control (e.g., 100 ng/mL).
-
Prepare a vehicle control solution containing the same concentration of the solvent used for this compound.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared treatment solutions (vehicle control, this compound dilutions, and rh-FSH) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
-
Protocol 2: Measurement of Estradiol by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available estradiol ELISA kits.[10][11][12][13][14] It is crucial to follow the specific instructions provided with the chosen ELISA kit.
Materials:
-
Commercial Estradiol ELISA kit (containing pre-coated 96-well plate, estradiol standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Cell culture supernatants collected from Protocol 1
-
Wash buffer (as provided in the kit or prepared according to the kit instructions)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and samples, according to the ELISA kit manual. Samples (cell culture supernatants) may require dilution.[10]
-
Standard Curve Preparation: Create a standard curve by preparing a series of dilutions of the estradiol standard provided in the kit.
-
Assay Procedure:
-
Add the standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated 96-well plate.[10]
-
Add the detection antibody to each well.
-
Incubate the plate as per the kit's instructions (e.g., 1-2 hours at 37°C).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.[10][11]
-
Add the HRP-conjugate to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution to each well, which will result in a color change proportional to the amount of estradiol.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.[13]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of estradiol in the unknown samples.
-
Correct for any dilution factors used for the samples.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound's effect on estradiol production. By accurately measuring estradiol levels, researchers can gain valuable insights into the pharmacodynamics and mechanism of action of this novel FSHR agonist. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate experimental design and execution. Consistent and precise execution of these protocols will yield reliable data crucial for the continued development and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP19A1 cytochrome P450 family 19 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NR1D1 targeting CYP19A1 inhibits estrogen synthesis in ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Various Species ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
TOP5300 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5300 is a potent, selective, and orally active allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor essential for reproduction. Its activation is crucial for follicular development in females and spermatogenesis in males. As a small molecule agonist, this compound offers a potential alternative to recombinant FSH (rFSH) in fertility treatments and related research. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with an overview of its signaling pathway.
This compound Solution Preparation and Stability
Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. Below are guidelines for solution preparation for both in vitro and in vivo applications.
In Vitro Stock Solution Preparation
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Protocol:
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
In Vivo Formulation
For oral administration in animal studies, a common vehicle for compounds with low aqueous solubility is a formulation containing DMSO, PEG300, Tween-80, and saline.
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL), add 100 μL of the this compound DMSO stock to 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix well.
-
Finally, add 450 μL of sterile saline to reach the final volume of 1 mL and mix until a clear solution is formed.
Stability and Storage
While specific stability data for this compound is not extensively published, general guidelines for similar small molecules in DMSO are provided.
| Storage Condition | Stock Solution Stability (General Guidance) |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: It is highly recommended to prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
This compound's biological activity is primarily assessed by its ability to stimulate downstream signaling of the FSHR, leading to physiological responses such as steroid hormone production.
In Vitro Estradiol Production Assay in Granulosa Cells
This assay measures the ability of this compound to stimulate estradiol production in cultured granulosa cells.
Materials:
-
Primary human or rat granulosa cells, or a suitable cell line (e.g., KGN)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Recombinant FSH (as a positive control)
-
Testosterone (as a substrate for aromatase)
-
Estradiol ELISA kit
Protocol:
-
Cell Seeding: Seed granulosa cells in a 24-well plate at a density of approximately 0.5 x 10^6 viable cells/mL and culture for 24 hours.
-
Starvation (Optional): To reduce basal signaling, replace the culture medium with a serum-free medium for 4-6 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound and rFSH in a serum-free medium containing a saturating concentration of testosterone (e.g., 10 µM). The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity. An EC50 value of 474 nM for this compound in human granulosa-lutein cells can be used as a reference for determining the concentration range.
-
Incubation: Remove the starvation medium and add the treatment solutions to the respective wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Estradiol Measurement: Quantify the concentration of estradiol in the collected supernatants using a commercial Estradiol ELISA kit, following the manufacturer's instructions.
Quantitative PCR (qPCR) for Steroidogenic Gene Expression
This protocol is used to assess the effect of this compound on the expression of genes involved in steroidogenesis, such as CYP19A1 (Aromatase) and StAR (Steroidogenic Acute Regulatory Protein).
Materials:
-
Cultured granulosa cells treated with this compound (as described above)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CYP19A1, StAR) and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Following treatment with this compound for a specified time (e.g., 6-24 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions by combining the cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Data Analysis: Run the qPCR plate on a real-time PCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
FSHR Signaling Pathway
This compound, as an allosteric agonist of the FSHR, activates downstream signaling cascades. The primary and best-characterized pathway is the Gs-cAMP-PKA pathway. However, FSHR activation can also lead to the activation of other pathways, including the PI3K/Akt and MAPK/ERK pathways.
Caption: this compound activates FSHR signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Application Notes and Protocols: Evaluating TOP5300 Binding to FSHR
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOP5300 is a novel, orally active small-molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G protein-coupled receptor (GPCR) crucial for reproductive function.[1][2] Unlike the endogenous ligand, Follicle-Stimulating Hormone (FSH), which binds to the large extracellular domain, this compound interacts with an allosteric site within the transmembrane domain (TMD) of the FSHR.[3][4] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP cascade, which is essential for follicular development and steroidogenesis.[5][6][7]
These application notes provide a comprehensive overview of the techniques and protocols to evaluate the binding and functional activity of this compound on the FSHR. The methodologies detailed below are essential for characterizing the pharmacological profile of this compound and similar allosteric modulators.
Data Presentation: Quantitative Analysis of this compound Activity
While direct binding affinity constants (Kd or Ki) for this compound are not extensively reported in the public domain, its functional potency (EC50) and effects on downstream biological processes have been characterized. The following tables summarize the available quantitative data.
Table 1: In Vitro Functional Potency of this compound and rh-FSH
| Ligand | Cell Type | Assay | Parameter | Value | Reference |
| This compound | Human Granulosa-Lutein Cells (PCOS) | Estradiol Production | Stimulation | More effective than rh-FSH | [1][2] |
| rh-FSH | Human Granulosa-Lutein Cells (NOR) | Estradiol Production | Potency | More potent than this compound | [1][2] |
| rh-FSH | Human Granulosa-Lutein Cells (ARA/PCOS) | Estradiol Production | Efficacy | Ineffective | [1][2] |
| This compound | Undisclosed | Luciferase Reporter Gene Assay | Potency (EC50) | Low Nanomolar | [5] |
NOR: Normal Ovarian Reserve; ARA: Advanced Reproductive Age; PCOS: Polycystic Ovary Syndrome.
Table 2: Effect of this compound on Steroidogenic Gene Expression
| Ligand | Patient Group (Granulosa-Lutein Cells) | Gene | Outcome | p-value | Reference |
| This compound | All Patients (NOR, ARA, PCOS combined) | StAR | Greater Expression vs. rh-FSH | p=0.008 | [1][8] |
| This compound | All Patients (NOR, ARA, PCOS combined) | CYP19A1 (Aromatase) | Greater Expression vs. rh-FSH | p=0.006 | [1][8] |
| rh-FSH | PCOS Patients | StAR & CYP19A1 | Unable to stimulate expression | - | [1][8] |
Signaling Pathways and Experimental Workflows
FSHR Signaling Pathway
The binding of FSH or an allosteric agonist like this compound to the FSHR initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gαs subunit, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates transcription factors like CREB, which promotes the expression of genes crucial for steroidogenesis, such as StAR and aromatase (CYP19A1).
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential FSH Glycosylation Modulates FSHR Oligomerization and Subsequent cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peakproteins.com [peakproteins.com]
- 4. innoprot.com [innoprot.com]
- 5. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application of TOP5300 in Superovulation Protocols in Mice: A Novel Oral Alternative
Introduction
Superovulation is a cornerstone technique in murine reproductive research, enabling the recovery of a large number of oocytes for a variety of applications, including in vitro fertilization (IVF), transgenic mouse model generation, and cryopreservation. The conventional method for inducing superovulation involves intraperitoneal injections of Pregnant Mare Serum Gonadotropin (PMSG) followed by human Chorionic Gonadotropin (hCG). While effective, this method relies on injectable gonadotropins. TOP5300, a novel, orally active, small-molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), presents a promising alternative. Preclinical studies have demonstrated that this compound can effectively induce folliculogenesis and superovulation in mice, yielding a comparable number of viable oocytes as traditional methods.[1][2]
This document provides detailed application notes and protocols for the use of this compound in superovulation protocols in mice, alongside a standard PMSG/hCG protocol for comparison.
This compound: Mechanism of Action
This compound is a full agonist of the FSH receptor (FSHR), a G-protein coupled receptor crucial for follicle development in the ovary.[3][4] Upon binding, it mimics the biological activity of the endogenous Follicle-Stimulating Hormone (FSH), initiating a signaling cascade that promotes the growth and maturation of multiple ovarian follicles.[3][4] Unlike the native FSH, this compound is a small molecule that can be administered orally, offering a significant advantage in terms of ease of use and reduced animal stress.[1][2]
Below is a diagram illustrating the signaling pathway of FSHR activation.
Quantitative Data Summary
Preclinical studies have compared the efficacy of an oral this compound-based protocol with the standard injectable PMSG/hCG protocol in mice. The results indicate no significant differences in the number of oocytes retrieved, fertilization rates, or the developmental competence of the resulting embryos.[1][2]
| Parameter | This compound + low dose rec-hFSH | PMSG + hCG | High dose rec-hFSH |
| Number of Oocytes Retrieved | No significant difference | No significant difference | No significant difference |
| Fertilization Rate (%) | No significant difference | No significant difference | No significant difference |
| Hatched Blastocyst Rate (%) | No significant difference | No significant difference | No significant difference |
Data summarized from preclinical studies.[1][2] "rec-hFSH" refers to recombinant human Follicle-Stimulating Hormone.
Experimental Protocols
Protocol 1: Superovulation using this compound (Oral Administration)
This protocol is based on preclinical findings demonstrating the efficacy of this compound.[1][2] Note that the precise optimal dosage of this compound and the accompanying low dose of recombinant human FSH (rec-hFSH) for various mouse strains are still under investigation and may require optimization.
Materials:
-
This compound
-
Recombinant human Follicle-Stimulating Hormone (rec-hFSH)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Phosphate-Buffered Saline (PBS) or appropriate vehicle for oral gavage
-
Oral gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip)
-
Syringes for injection and oral administration
Experimental Workflow:
Procedure:
-
Animal Selection: Use immature female mice, typically 3-4 weeks of age. The optimal age and weight can be strain-dependent.
-
Day 1: Follicular Stimulation
-
Prepare the this compound solution in a suitable vehicle for oral administration. The effective dose from preclinical studies in rats was between 5 and 25 mg/kg.[3] A similar range should be considered for mice, requiring pilot studies for optimization.
-
Administer the this compound solution orally via gavage.
-
Concurrently, administer a low dose of rec-hFSH via intraperitoneal (IP) injection. The exact "low dose" will need to be determined empirically, but it is intended to supplement the action of this compound.
-
-
Day 3: Ovulation Induction
-
Approximately 48 hours after the administration of this compound and rec-hFSH, administer a dose of hCG (typically 5 IU) via IP injection to induce ovulation.
-
Immediately after the hCG injection, pair the female mice with fertile stud males for mating.
-
-
Day 4: Oocyte Retrieval
-
Approximately 12-16 hours after the hCG injection, euthanize the female mice and dissect the oviducts.
-
Rupture the ampullae of the oviducts to release the cumulus-oocyte complexes into a suitable collection medium.
-
Count and assess the oocytes for quality and subsequent applications.
-
Protocol 2: Standard Superovulation using PMSG and hCG (Intraperitoneal Injection)
This is a widely used and well-established protocol for inducing superovulation in mice.
Materials:
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for IP injection
Experimental Workflow:
Procedure:
-
Animal Selection: Use immature female mice, typically 3-4 weeks of age.
-
Day 1: Follicular Stimulation
-
Reconstitute PMSG in sterile PBS to a final concentration of 5 IU per 0.1 mL.
-
Administer 5 IU of PMSG via IP injection. The timing of the injection can be critical, with afternoon administrations often recommended.
-
-
Day 3: Ovulation Induction
-
Approximately 48 hours after the PMSG injection, reconstitute hCG in sterile PBS to a final concentration of 5 IU per 0.1 mL.
-
Administer 5 IU of hCG via IP injection.
-
Immediately following the hCG injection, pair the female mice with fertile stud males.
-
-
Day 4: Oocyte Retrieval
-
Approximately 12-16 hours after the hCG injection, perform oocyte retrieval as described in the this compound protocol.
-
Conclusion
This compound represents a significant advancement in the field of assisted reproductive technologies in research, offering a less invasive, oral alternative for inducing superovulation in mice. The available data strongly suggest that its efficacy is comparable to the gold-standard PMSG/hCG protocol. Further studies are warranted to establish optimized, strain-specific protocols for its use. The information and protocols provided herein serve as a comprehensive guide for researchers and scientists interested in exploring the application of this novel compound in their murine superovulation studies.
References
Troubleshooting & Optimization
troubleshooting TOP5300 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with TOP5300, particularly concerning its solubility in culture media.
Troubleshooting Guide: this compound Insolubility
Researchers may encounter difficulties in dissolving this compound in aqueous culture media due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.
Initial Assessment: Visual Inspection
The first step is to visually inspect the prepared this compound solution.
| Observation | Potential Cause | Recommended Action |
| Clear Solution | Complete dissolution. | Proceed with the experiment. |
| Precipitate/Crystals | Incomplete dissolution or precipitation upon dilution. | Proceed to Step 1: Stock Solution Preparation . |
| Cloudy/Hazy Solution | Formation of a fine precipitate or colloidal suspension. | Proceed to Step 1: Stock Solution Preparation . |
| Oily Droplets | Compound "oiling out" of solution. | Re-evaluate solvent choice. Proceed to Step 2: Intermediate Dilution Strategies . |
Step 1: Optimizing the Stock Solution
A well-prepared, high-concentration stock solution in an appropriate organic solvent is critical for successful use in cell culture.
FAQ: What is the recommended solvent for preparing a this compound stock solution?
For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the this compound is completely dissolved. Ensure no visible particles remain.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Workflow for Stock Solution Preparation
Step 2: Addressing Precipitation in Culture Media
Precipitation often occurs when the organic stock solution is diluted into the aqueous culture medium. The following strategies can help mitigate this issue.
FAQ: My this compound precipitates when I add it to my cell culture medium. What should I do?
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several strategies to overcome this, which can be used individually or in combination.
Strategy 1: Modifying the Dilution Method
The way the stock solution is introduced into the media can impact its solubility.
Experimental Protocol: Optimized Dilution Technique
-
Pre-warm Media: Warm the required volume of culture medium to 37°C.
-
Vortexing: While gently vortexing the culture medium, add the this compound stock solution drop-wise.
-
Immediate Mixing: Continue to mix the solution for a few minutes after adding the stock to ensure thorough dispersion.
Strategy 2: The Use of a Surfactant
Low concentrations of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds.[1]
Recommended Surfactants and Working Concentrations
| Surfactant | Recommended Starting Concentration | Maximum Concentration |
| Tween® 20/80 | 0.01% (v/v) | 0.1% (v/v) |
| Pluronic® F-68 | 0.02% (v/v) | 0.2% (v/v) |
Experimental Protocol: Using a Surfactant
-
Prepare a stock solution of the chosen surfactant in sterile water or PBS.
-
Add the surfactant stock to your culture medium to achieve the desired final concentration.
-
Add the this compound stock solution to the surfactant-containing medium using the optimized dilution technique described above. Note: Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcomes.
Strategy 3: The Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[2]
Recommended Cyclodextrins and Working Concentrations
| Cyclodextrin | Recommended Starting Molar Ratio (Drug:CD) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:10 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:10 |
Experimental Protocol: Using Cyclodextrins
-
Prepare a stock solution of the chosen cyclodextrin in your culture medium.
-
In a separate tube, pre-mix the this compound stock solution with the cyclodextrin solution.
-
Allow this mixture to incubate for 15-30 minutes at room temperature to allow for complex formation.
-
Add the this compound-cyclodextrin complex to the bulk of your culture medium. Note: A vehicle control with the cyclodextrin alone is essential.
Strategy 4: Adjusting the pH of the Medium
The solubility of some compounds can be influenced by pH.[3] However, this should be approached with caution as significant changes in pH can impact cell health and the stability of other media components. It is crucial to maintain the final pH of the culture medium within the optimal physiological range for your cells (typically pH 7.2-7.4).
This compound Mechanism of Action
This compound is a small molecule agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor.[4] Its mechanism of action involves binding to the FSHR and initiating downstream signaling cascades that are crucial for reproductive functions.
General FAQs
Q: Can I prepare a stock solution of this compound in water or PBS?
A: Due to its likely poor aqueous solubility, preparing a stock solution directly in water or PBS is not recommended as it will likely result in incomplete dissolution. An organic solvent like DMSO is preferable.
Q: How can I be sure that the solvent (e.g., DMSO) is not affecting my cells?
A: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. For most cell lines, DMSO concentrations should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity.
Q: What if none of these troubleshooting steps work?
A: If you continue to experience solubility issues, more advanced formulation strategies such as creating solid dispersions or nanosuspensions might be necessary.[5] These techniques typically require specialized equipment and expertise. Additionally, consider if reducing the final concentration of this compound in your experiment is feasible.
References
- 1. brieflands.com [brieflands.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Inhibitors in Cellular Assays
Disclaimer: Initial research indicates that TOP5300 is a full agonist of the Follicle-Stimulating Hormone Receptor (FSHR) and not an inhibitor. To fulfill the request for a technical support center focused on troubleshooting potential off-target effects of a small molecule inhibitor, the following content is based on a hypothetical inhibitor, hereafter referred to as "Inhibitor X." The principles and protocols outlined are broadly applicable to a wide range of small molecule inhibitors used in cellular research.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of potential off-target effects in my cellular assays?
A1: Several signs may suggest that the observed cellular phenotype is due to off-target effects of your inhibitor. These include:
-
Discrepancy with Genetic Validation: The phenotype observed with the inhibitor is different from or absent when the target is knocked down or knocked out using techniques like RNAi or CRISPR/Cas9.[1][2]
-
Inconsistent Results with Structurally Different Inhibitors: Using an inhibitor with a different chemical scaffold that targets the same protein results in a different or no observable phenotype.[1]
-
Unusual Dose-Response Curve: The dose-response curve for your inhibitor may be biphasic or have a very shallow slope, suggesting multiple targets with different affinities are being affected.
-
Unexpected Cytotoxicity: Significant cell death is observed at concentrations close to the IC50 for the intended target, which is not a known consequence of inhibiting the primary target.
Q2: My small molecule inhibitor is showing poor solubility in my cell culture medium. How can I address this?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors. Here are some strategies to improve it:
-
Optimize Solvent Concentration: While DMSO is a common solvent for creating stock solutions, its final concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.[3]
-
Use of Excipients: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[3]
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: I'm observing inconsistent results between different experimental batches. What could be the cause?
A3: Inconsistency in results can arise from several factors:
-
Compound Stability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light. It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.[3][4]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batches can significantly impact the cellular response to a compound. Standardizing cell culture protocols and regular mycoplasma testing are crucial.[3]
-
Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity Observed at Active Concentrations
Q: My inhibitor is showing high cytotoxicity at concentrations where I expect to see on-target effects. How can I determine if this is an off-target effect?
A: Unexpected cytotoxicity is a strong indicator of potential off-target effects. Here’s a troubleshooting workflow:
-
Confirm with a Structurally Unrelated Inhibitor: Test another inhibitor for the same target but with a different chemical structure. If this second inhibitor does not show the same cytotoxicity at equivalent on-target activity concentrations, the cytotoxicity of your initial inhibitor is likely due to off-target effects.
-
Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which the inhibitor induces cell death (Toxic Concentration 50, TC50). Compare this to the IC50 for your target. A small window between the IC50 and TC50 suggests off-target toxicity.
-
Rescue Experiment with Target Overexpression: If possible, overexpress the intended target in your cells. If the cytotoxicity is due to an off-target effect, overexpressing the primary target should not rescue the cells from death.
Issue: Loss of Inhibitor Activity Over Time
Q: My inhibitor seems to lose its effectiveness in longer-term cellular assays. What could be the reason?
A: Loss of activity can be due to compound instability or metabolic degradation.
-
Assess Compound Stability: The stability of your inhibitor in the cell culture medium at 37°C can be assessed over time. This can be done by incubating the inhibitor in the medium for various durations, and then testing its activity in a biochemical assay.
-
Consider Compound Metabolism: Cells can metabolize small molecules, leading to their inactivation. You can investigate this by analyzing the cell culture supernatant over time using techniques like LC-MS to detect the presence of the parent compound and any potential metabolites.
-
Replenish the Inhibitor: For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.
Quantitative Data Summary
The following table provides a hypothetical example of the inhibitory activity of "Inhibitor X" against its intended target and a panel of common off-targets.
| Target | IC50 (nM) | Assay Type | Notes |
| Target Kinase A (On-Target) | 15 | Biochemical (Kinase Glo) | High potency against the intended target. |
| Kinase B | 850 | Biochemical (Kinase Glo) | ~57-fold less potent than against the on-target. |
| Kinase C | >10,000 | Biochemical (Kinase Glo) | No significant inhibition observed. |
| GPCR Y | 5,200 | Radioligand Binding | Weak interaction with a G protein-coupled receptor. |
| Ion Channel Z | >10,000 | Electrophysiology | No significant effect on ion channel activity. |
| Cell Viability (HeLa) | 2,500 | Cell-Based (MTT) | Cytotoxicity observed at concentrations ~167-fold higher than the on-target IC50. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which an inhibitor exhibits cytotoxic effects.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the TC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of an inhibitor in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.
-
Heating: After the incubation period, heat the cell suspensions or lysates to a range of temperatures. The binding of the inhibitor to its target protein will stabilize the protein, increasing its melting temperature.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
References
refining TOP5300 treatment protocols for specific cell lines
Technical Support Center: TOP5300 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to .
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor (GPCR).[1][2] Unlike the endogenous ligand FSH, which binds to the extracellular domain, this compound binds to an allosteric site within the transmembrane domain of the receptor. This binding induces a conformational change that activates the receptor, initiating downstream signaling cascades.[1]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: The choice of cell line depends on the research question.
-
Recombinant Cell Lines: For studying specific FSHR signaling pathways in a controlled environment, HEK-293 or CHO-K1 cells stably transfected with human FSHR are commonly used.[3][4][5][6][7] These cell lines provide a robust and reproducible system for high-throughput screening and mechanistic studies.
-
Endogenously Expressing Cell Lines:
-
Primary Human Granulosa-Lutein Cells (hGLCs): These are the most physiologically relevant cells for studying the effects of this compound on steroidogenesis.[1][2] However, their availability and variability between donors can be a limitation.
-
Ishikawa Cells: This human endometrial adenocarcinoma cell line endogenously expresses FSHR and can be used to study FSHR signaling, although at lower expression levels than granulosa cells.
-
Q3: What are the known effects of this compound in vitro?
A3: In primary human granulosa-lutein cells, this compound has been shown to stimulate estradiol production, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[1][2] It also increases the expression of key steroidogenic genes such as StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase).[1][2] In recombinant cell lines, this compound stimulates the production of cyclic AMP (cAMP), a key second messenger in the canonical FSHR signaling pathway.[7]
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound, as an FSHR agonist, primarily activates the Gαs-protein coupled pathway. This leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.
Quantitative Data: Potency of this compound
The following table summarizes the reported potency (EC50) values for this compound in different cell systems. Note that classic IC50 values, which typically measure inhibition of cell viability, are not the primary metric for an agonist like this compound. Instead, EC50, the concentration that provokes a response halfway between the baseline and maximum response, is used to measure its potency.
| Cell Type | Assay Readout | Potency (EC50) | Reference |
| Rat Granulosa Cells | Estradiol Production | 868 nM | [1] |
| Human Granulosa-Lutein Cells | Estradiol Production | 474 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Human Granulosa-Lutein Cells with this compound to Measure Steroidogenesis
This protocol is adapted from studies investigating the effect of this compound on estradiol production.[1][2]
1. Cell Culture and Plating:
- Isolate human granulosa-lutein cells from follicular fluid following standard procedures.
- Culture the cells in a suitable medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics) for one week to allow them to recover and regain responsiveness to gonadotropins.
- Plate the cells in 24-well plates at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
2. Preparation of this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
3. Cell Treatment:
- Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
- Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
4. Measurement of Estradiol Production:
- After the incubation period, collect the cell culture supernatant from each well.
- Measure the concentration of estradiol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Plot the estradiol concentration against the log of the this compound concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound.
Mandatory Visualizations
Caption: this compound activates the canonical FSHR signaling pathway.
Caption: General workflow for in vitro this compound experiments.
Caption: A decision tree for troubleshooting common experimental issues.
Troubleshooting Guide
Issue 1: No or low response to this compound treatment.
-
Possible Cause: Low or absent FSHR expression in the cell line.
-
Solution: Verify FSHR expression using qPCR or Western blot. For recombinant cell lines, ensure the selection pressure has been maintained to prevent loss of the receptor.
-
-
Possible Cause: The compound has degraded or was improperly diluted.
-
Solution: Prepare fresh dilutions of this compound from a new stock solution. Ensure proper storage of the stock solution as per the manufacturer's instructions.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: For signaling pathway studies (e.g., cAMP measurement), short incubation times (minutes to hours) are appropriate. For functional outputs like steroidogenesis, longer incubation times (24-72 hours) may be necessary. Perform a time-course experiment to determine the optimal duration.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell counting and dispensing.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
Issue 3: Unexpected cell death or toxicity.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability.
-
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration range where this compound does not cause significant cytotoxicity. Use concentrations at or below the EC50 for your functional assay.
-
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FSHR Stable Cell Line | eEnzyme LLC [eenzyme.com]
- 4. cells-online.com [cells-online.com]
- 5. accegen.com [accegen.com]
- 6. Human FSHR Stable Cell Line-HEK293 (CSC-RG0010) - Creative Biogene [creative-biogene.com]
- 7. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing cytotoxicity of TOP5300 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of TOP5300 at high concentrations during their experiments.
General Principles of Cytotoxicity
Drug-induced cytotoxicity at high concentrations can arise from various mechanisms, including on-target and off-target effects. For a receptor agonist like this compound, which targets the Follicle-Stimulating Hormone Receptor (FSHR), high concentrations might lead to overstimulation of downstream signaling pathways, potentially causing cellular stress and apoptosis. Off-target effects, where the compound interacts with other cellular components, can also contribute to toxicity. The strategies outlined below are based on general principles of pharmacology and cell biology and may require optimization for your specific cell system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cell death in our cultures when using this compound at concentrations above our effective dose. What could be the cause?
A1: High concentrations of this compound may lead to cytotoxicity through several mechanisms:
-
On-target overstimulation: Excessive activation of the FSH receptor can lead to downstream signaling imbalances, cellular stress, and apoptosis.
-
Off-target effects: At high concentrations, this compound might bind to other receptors or cellular proteins, leading to unintended and toxic effects.
-
Solvent toxicity: If a solvent like DMSO is used to dissolve this compound, high concentrations of the final solution might contain toxic levels of the solvent.
Q2: How can we confirm that the observed cytotoxicity is specific to this compound and not an artifact?
A2: To validate that this compound is the causative agent of the observed cytotoxicity, consider the following controls:
-
Vehicle control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to rule out solvent toxicity.
-
Inactive enantiomer/isomer control: If available, use an inactive form of the molecule to see if the effect is related to the specific stereochemistry of this compound.
-
FSHR knockdown/knockout cells: If the cytotoxicity is on-target, cells lacking the FSH receptor should be less sensitive to this compound.
Q3: What strategies can we employ to reduce the cytotoxicity of this compound while maintaining its efficacy?
A3: Several approaches can be taken to mitigate cytotoxicity:
-
Dose optimization: Determine the lowest effective concentration of this compound that achieves the desired biological effect with minimal toxicity. A detailed dose-response curve is essential.
-
Time-course experiments: Reducing the incubation time with high concentrations of this compound may minimize toxicity while still allowing for the desired biological activity.
-
Co-treatment with cytoprotective agents: The use of antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may reduce cell death.
-
Pulsed dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., 24 hours on, 24 hours off) might allow cells to recover and reduce cumulative toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity at effective dose | On-target toxicity | 1. Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation time.2. Consider pulsed dosing to allow for cellular recovery. |
| Off-target toxicity | 1. Test for cytotoxicity in FSHR-negative cell lines to assess off-target effects.2. If off-target effects are confirmed, explore structurally related analogs of this compound that may have a better toxicity profile. | |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).2. Include a vehicle-only control in all experiments. | |
| Inconsistent cytotoxicity results | Experimental variability | 1. Standardize cell seeding density and passage number.2. Ensure consistent this compound preparation and storage.3. Calibrate and maintain all laboratory equipment. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic potential of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used. Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluating the Effect of a Cytoprotective Agent
This protocol is designed to assess the ability of a cytoprotective agent, such as N-acetylcysteine (NAC), to mitigate this compound-induced cytotoxicity.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment (Optional): Pre-incubate cells with different concentrations of NAC for 1-2 hours before adding this compound.
-
Co-treatment: Treat cells with a fixed, high concentration of this compound in the presence of varying concentrations of NAC. Include controls for this compound alone and NAC alone.
-
Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.
-
Data Interpretation: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the cytoprotective agent can rescue the cells from this compound-induced death.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound Cytotoxicity
| This compound Conc. (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98 | 95 |
| 10 | 92 | 85 |
| 50 | 75 | 60 |
| 100 | 55 | 40 |
| 200 | 30 | 15 |
Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity at 48h
| This compound (100 µM) | NAC (mM) | Cell Viability (%) |
| - | - | 100 |
| + | - | 40 |
| + | 1 | 55 |
| + | 5 | 72 |
| + | 10 | 85 |
Visualizations
Caption: Hypothetical signaling cascade of this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating and mitigating cytotoxicity.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
Validation & Comparative
Comparative Analysis of TOP5300 and Other FSHR Agonists: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a detailed comparative analysis of the novel oral FSHR agonist, TOP5300, against other follicle-stimulating hormone receptor (FSHR) agonists, primarily recombinant human FSH (rh-FSH) and the small molecule agonist TOP5668. This document synthesizes available preclinical data to highlight differences in potency, efficacy, selectivity, and cellular responses, supported by experimental methodologies and signaling pathway diagrams.
Abstract
Follicle-stimulating hormone (FSH) is a key regulator of reproductive function, and its receptor (FSHR) is a primary target for infertility treatments. While injectable recombinant FSH (rh-FSH) has been the standard of care, the development of orally active small molecule agonists like this compound represents a significant potential advancement. This guide presents a comparative analysis of this compound with other FSHR agonists, focusing on preclinical data from in vitro and in vivo studies. The findings indicate that this compound exhibits a distinct pharmacological profile, including mixed FSHR/LHR agonism and enhanced efficacy in specific patient populations, such as those with Polycystic Ovary Syndrome (PCOS).
Comparative Performance of FSHR Agonists
The following tables summarize the quantitative data from various preclinical studies, comparing the performance of this compound with rh-FSH and TOP5668.
Table 1: In Vitro Activity of FSHR Agonists in Human Granulosa-Lutein Cells (GLCs)
| Parameter | This compound | rh-FSH | TOP5668 | Patient Population | Reference |
| Estradiol Production | Consistently stimulated | Effective in NOR, ineffective in ARA & PCOS | - | NOR, ARA, PCOS | [1][2] |
| 3-10 fold greater than rh-FSH in PCOS & ARA | - | - | PCOS, ARA | [1] | |
| 7-fold greater maximal response than rh-FSH | - | - | Pooled | [3][4][5] | |
| Progesterone Production | 2-3 fold stimulation | 2-3 fold stimulation | - | All | [1] |
| StAR Gene Expression | 6-fold increase vs. vehicle | 3-fold increase vs. vehicle | - | All | [1] |
| Greater expression than rh-FSH | Unable to stimulate in PCOS | - | All (esp. PCOS) | [1][6] | |
| CYP19A1 (Aromatase) Gene Expression | 4-fold increase vs. vehicle | 2-fold increase vs. vehicle | - | All | [1] |
| Greater expression than rh-FSH | Unable to stimulate in PCOS | - | All (esp. PCOS) | [1][6] |
NOR: Normal Ovarian Reserve; ARA: Advanced Reproductive Age; PCOS: Polycystic Ovary Syndrome.
Table 2: In Vitro Potency and Selectivity in CHO Cells
| Parameter | This compound | TOP5668 | rh-FSH | Reference |
| FSHR Agonist Activity (cAMP assay) | Allosteric Agonist | Allosteric Agonist | Agonist | [3][4][5] |
| EC50 for Estradiol Production (human GLCs) | 474 nM | 15 nM | ~100-fold lower than this compound in NOR | [1][5] |
| LH/CG Receptor (LHR) Activity | Mixed FSHR/LHR Agonist | Solely FSHR Agonist | - | [3][4][5] |
| TSH Receptor (TSHR) Activity | No appreciable activity | No appreciable activity | - | [3][4][5] |
Table 3: In Vivo Activity
| Parameter | This compound | rh-FSH | TOP5668 | Animal Model | Reference |
| Follicular Development | Efficacious | Efficacious | Efficacious | Immature Rat | [3][4][5] |
| Superovulation | Efficacious | Efficacious | Efficacious | Rat, Mice | [3][4] |
| Oocyte Number, Fertilization Rate, Hatched Blastocyst Rate | Similar to rh-FSH | - | - | Mice | [3][4][5] |
FSHR Signaling Pathways
Activation of the FSHR by an agonist initiates a cascade of intracellular signaling events. While the canonical pathway involves Gαs-mediated cAMP production, other pathways are also activated and contribute to the diverse physiological responses.
Canonical Gs/cAMP Pathway
The primary signaling pathway for FSHR involves the activation of the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[7][8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate the expression of genes crucial for follicular development and steroidogenesis.[8][9]
Caption: Canonical FSHR-mediated Gs/cAMP signaling pathway.
Alternative Signaling Pathways
Beyond the Gs/cAMP pathway, FSHR activation can also trigger other signaling cascades that play a role in mediating the full spectrum of FSH effects. These include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway : This pathway is involved in cell proliferation and survival.[9][10]
-
Extracellular signal-regulated kinase (ERK)1/2 Pathway : This pathway is also linked to cell proliferation and differentiation.[8][10]
-
β-arrestin-mediated Signaling : β-arrestins can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.[7]
Caption: Alternative signaling pathways activated by the FSH receptor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the comparative studies of FSHR agonists.
In Vitro cAMP Accumulation Assay
This assay is used to determine the ability of a compound to activate the Gs-coupled signaling pathway of the FSHR.
-
Cell Line : Chinese Hamster Ovary (CHO) cells stably transfected with the human FSHR (CHO-FSHR cells) are commonly used.[3][11]
-
Assay Principle : FSHR activation leads to an increase in intracellular cAMP. This is often measured using a competitive immunoassay or a reporter gene assay where a luciferase gene is under the control of a cAMP response element (CRE).[12][13][14][15]
-
Procedure :
-
CHO-FSHR cells are plated in 96-well plates.
-
Cells are treated with increasing concentrations of the test compound (e.g., this compound, rh-FSH).
-
For allosteric agonists, a low concentration of rh-FSH (e.g., EC20) may be added to sensitize the receptor.[3][5]
-
After incubation (e.g., 4 hours), cells are lysed.
-
For reporter gene assays, luciferase substrate is added, and luminescence is measured.[12][13]
-
For direct cAMP measurement, a detection kit is used according to the manufacturer's instructions.
-
-
Data Analysis : Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each compound.
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. cusabio.com [cusabio.com]
- 9. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent small-molecule agonists as follicle-stimulating hormone receptor imaging tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a bioassay for FSH using a recombinant human FSH receptor and a cAMP responsive luciferase reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TOP5300 and Follitropin Delta in Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
The landscape of controlled ovarian stimulation is evolving, with novel compounds being investigated to enhance efficacy, safety, and patient convenience. This guide provides a detailed head-to-head comparison of TOP5300, an investigational orally active small molecule, and follitropin delta, a clinically established recombinant human follicle-stimulating hormone (rFSH). This comparison is based on available preclinical data for this compound and extensive clinical data for follitropin delta.
Executive Summary
This document delves into the fundamental differences between this compound and follitropin delta, covering their mechanism of action, available efficacy data, and potential clinical implications. Follitropin delta is a well-characterized rFSH administered via injection, with a dosing regimen individualized based on a woman's anti-Müllerian hormone (AMH) level and body weight. In contrast, this compound is a preclinical, orally available allosteric agonist of the FSH receptor (FSHR), which may offer a more convenient treatment modality. Preclinical evidence suggests this compound could be particularly effective in specific patient populations, such as those with Polycystic Ovary Syndrome (PCOS).
Mechanism of Action
The primary distinction between this compound and follitropin delta lies in their interaction with the FSH receptor.
Follitropin Delta: As a recombinant form of the endogenous FSH, follitropin delta is an orthosteric agonist. It binds to the primary, evolutionarily conserved binding site of the FSHR on the surface of granulosa cells in the ovary. This binding event activates the receptor, initiating a downstream signaling cascade, primarily through the Gs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for follicular development, granulosa cell proliferation, and the synthesis of estradiol.[1][2]
This compound: In contrast, this compound is an allosteric agonist.[1][2] It binds to a site on the FSHR that is distinct from the orthosteric binding site for FSH.[2] This allosteric binding induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling, similar to that triggered by FSH.[2] Notably, this compound has also been found to exhibit some activity at the luteinizing hormone/choriogonadotropin receptor (LHCGR).[3][4]
Signaling Pathway Diagram
Data Presentation: A Comparative Overview
Due to the differing stages of development, a direct comparison of clinical trial data is not feasible. The following tables summarize the available information for each compound.
Table 1: General Characteristics
| Feature | This compound | Follitropin Delta |
| Compound Type | Small molecule | Recombinant glycoprotein (human cell line-derived) |
| Administration | Oral | Subcutaneous injection |
| Mechanism | Allosteric FSHR agonist | Orthosteric FSHR agonist |
| Development Stage | Preclinical | Marketed drug |
Table 2: Preclinical Efficacy of this compound (In Vitro)
| Parameter | Finding | Patient Population Context | Reference |
| Estradiol Production | Consistently stimulated estradiol production. More effective than rh-FSH in granulosa-lutein cells from ARA and PCOS patients. | Normal Ovarian Reserve (NOR), Advanced Reproductive Age (ARA), Polycystic Ovary Syndrome (PCOS) | [2][5] |
| Steroidogenic Gene Expression | Stimulated greater expression of StAR and CYP19A1 (aromatase) compared to rh-FSH, particularly in cells from PCOS patients. | NOR, ARA, PCOS | [2][5] |
| FSHR Localization | Did not affect FSHR localization to the plasma membrane. | NOR, ARA, PCOS | [2][5] |
Table 3: Clinical Efficacy and Safety of Follitropin Delta (Human Trials)
| Endpoint | Key Findings | Reference |
| Ongoing Pregnancy Rate | Non-inferior to conventional follitropin alfa. | |
| Live Birth Rate | Non-inferior to conventional follitropin alfa. | |
| Oocyte Yield | Individualized dosing leads to a higher proportion of patients achieving an optimal oocyte yield (8-14 oocytes). | |
| Ovarian Hyperstimulation Syndrome (OHSS) | Reduced need for OHSS preventive measures compared to conventional follitropin alfa. | |
| Immunogenicity | Low incidence of anti-FSH antibody formation. |
Experimental Protocols
In Vitro Evaluation of this compound
Objective: To assess the cellular response to this compound in human granulosa-lutein cells (GLCs) from different patient populations.
Methodology:
-
Patient Recruitment: Infertility patients undergoing in vitro fertilization (IVF) were recruited under an Institutional Review Board-approved protocol. Patients were categorized as having a normal ovarian reserve (NOR), advanced reproductive age (ARA), or polycystic ovary syndrome (PCOS).
-
Cell Culture: Primary GLCs were isolated from follicular fluid collected during oocyte retrieval. Cells were cultured for one week to allow them to regain responsiveness to gonadotropins.
-
Treatment: Cultured GLCs were treated with either recombinant human FSH (rh-FSH), this compound, or a vehicle control.
-
Outcome Measures:
-
Estradiol Production: Measured in the cell culture media using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression: Expression of steroidogenic pathway genes, such as StAR and aromatase (CYP19A1), was quantified using quantitative polymerase chain reaction (qPCR).
-
FSHR Localization: The localization of the FSH receptor on the plasma membrane was assessed using immunofluorescence.[2][5][6]
-
Experimental Workflow Diagram
Discussion and Future Perspectives
The comparison between this compound and follitropin delta highlights a potential paradigm shift in ovarian stimulation, moving from injectable biologics to oral small molecules.
This compound: The preclinical data for this compound is promising, particularly its enhanced efficacy in granulosa cells from patients with PCOS, a population that can be challenging to treat with conventional gonadotropins.[2][5][7] The oral route of administration would offer a significant improvement in patient convenience and could potentially reduce treatment burden. However, it is crucial to emphasize that this compound is still in the early stages of development. Further preclinical studies are needed to fully characterize its safety and efficacy profile before it can be considered for clinical trials in humans.
Follitropin Delta: Follitropin delta represents a refinement in recombinant FSH therapy. Its key innovation is the individualized dosing regimen based on AMH and body weight, which aims to optimize the ovarian response and minimize the risks of extreme responses and OHSS.[4] Extensive clinical trials have established its efficacy and safety profile, making it a valuable option in current fertility treatments.
Conclusion
This compound and follitropin delta represent two distinct approaches to FSH receptor activation for controlled ovarian stimulation. While follitropin delta offers an established and refined injectable recombinant hormone therapy, this compound presents the potential for a novel, orally active treatment that may have advantages in specific patient populations. The progression of this compound through further preclinical and potential clinical development will be critical in determining its ultimate role in reproductive medicine. For now, this comparison serves to highlight the current state of innovation in the field and the differing levels of evidence supporting these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 5. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Oral Follicle-Stimulating Hormone Receptor Agonist Affects Granulosa C" by Joie Z Guner, Diana Monsivais et al. [digitalcommons.library.tmc.edu]
- 7. researchgate.net [researchgate.net]
TOP5300: A Comparative Analysis of Gonadotropin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TOP5300's performance with a focus on its cross-reactivity with other gonadotropin receptors. Experimental data is presented to support the analysis, offering valuable insights for researchers and professionals in reproductive biology and drug development.
This compound is an orally active, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR)[1]. While primarily targeting the FSHR, preclinical studies have revealed a degree of cross-reactivity with the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR). Understanding the specificity of this compound is crucial for its potential therapeutic applications in reproductive health.
Comparative Analysis of Receptor Activation
Experimental data indicates that this compound exhibits mixed agonistic activity, primarily targeting the FSHR with a lesser effect on the LH/CGR. In contrast, a related compound, TOP5668, demonstrates higher selectivity for the FSHR[1].
A study evaluating these compounds in vitro using Chinese hamster ovary cells transfected with individual glycoprotein receptors measured cyclic AMP (cAMP) production as an indicator of receptor activation. The results showed that while TOP5668's activity was confined to the FSHR, this compound demonstrated agonistic activity on both the FSHR and the LH/CGR[1]. This was further substantiated by the finding that only this compound stimulated testosterone production in primary rat Leydig cells, which predominantly express the LH/CGR[1].
The following table summarizes the quantitative data on the potency of this compound at the rat FSH and LH/CG receptors.
| Compound | Receptor | Cell Type | EC50 (nM) |
| This compound | FSHR | Rat Granulosa Cells | 868 |
| This compound | LH/CGR | Rat Leydig Cells | 6,516 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
To assess the cross-reactivity of compounds like this compound, a series of in vitro assays are typically employed. These assays are designed to measure the binding affinity and functional activation of the compound at the target receptors.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a ligand for a receptor[2]. It involves incubating cell membranes expressing the receptor of interest (e.g., FSHR or LH/CGR) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The test compound (e.g., this compound) is added at increasing concentrations to compete with the radiolabeled ligand for binding. The amount of radioactivity bound to the membranes is then measured to determine the concentration of the test compound required to inhibit 50% of the radiolabeled ligand binding (IC50). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Cell-Based Functional Assays
These assays measure the biological response triggered by the binding of a ligand to its receptor. For G-protein coupled receptors like the FSHR and LH/CGR, a common downstream signaling event is the production of cyclic AMP (cAMP).
-
Cell Lines: Chinese Hamster Ovary (CHO) cells are frequently used as they do not endogenously express gonadotropin receptors. These cells are stably transfected to express high levels of either the human FSHR or the human LH/CGR.
-
Assay Principle: The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound). Following incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a variety of commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The cAMP levels are plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value can be determined.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the methodologies and biological context, the following diagrams are provided.
References
Independent Validation of TOP5300 Research: A Comparative Guide
This guide provides an objective comparison of the published research on TOP5300, a novel orally active small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of infertility and polycystic ovary syndrome (PCOS). The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of this compound's performance relative to other alternatives.
Data Presentation
The following tables summarize the quantitative data from published studies, comparing the efficacy of this compound with recombinant human FSH (rh-FSH) and providing a comparative overview of other relevant fertility treatments like letrozole and clomiphene citrate.
Table 1: In Vitro Efficacy of this compound vs. Recombinant hFSH in Human Granulosa-Lutein Cells
| Parameter | This compound (400 nM) | rh-FSH (100 nM) | Patient Population | Key Findings |
| StAR Gene Expression (Fold Increase) | 6-fold (p=0.0002) | 3-fold (p=0.008) | All patients (Normal, ARA, PCOS) | This compound was significantly more effective in stimulating StAR expression compared to rh-FSH[1]. |
| CYP19A1 (Aromatase) Gene Expression (Fold Increase) | 4-fold (p=0.0017) | 2-fold (p=0.006) | All patients (Normal, ARA, PCOS) | This compound demonstrated a greater stimulatory effect on aromatase gene expression than rh-FSH[1]. |
| Estradiol Production | Consistently stimulated | Ineffective | PCOS Patients | This compound effectively stimulated estradiol production in cells from PCOS patients, where rh-FSH was ineffective[2]. |
| Estradiol Production | Less potent than rh-FSH | More potent ligand | Normal Ovarian Reserve (NOR) Patients | In granulosa cells from patients with normal ovarian reserve, rh-FSH was the more potent stimulator of estradiol production[2]. |
ARA: Advanced Reproductive Age; PCOS: Polycystic Ovary Syndrome; StAR: Steroidogenic Acute Regulatory Protein; CYP19A1: Cytochrome P450 Family 19 Subfamily A Member 1.
Table 2: Comparison of Letrozole and Clomiphene Citrate in Women with PCOS (from selected clinical trials)
| Outcome | Letrozole | Clomiphene Citrate | Study Population |
| Live Birth Rate | 27.5% | 19.1% (p=0.007) | Infertile women with PCOS |
| Ovulation Rate | 61.7% | 48.3% (p<0.001) | Infertile women with PCOS |
| Pregnancy Rate | 29.0% | 15.4% (p=0.015) | Infertile women with PCOS |
| Monofollicular Development | 77.2% | 52.7% (p=0.000) | Infertile women with PCOS |
Data in this table is derived from separate studies comparing letrozole and clomiphene citrate and does not represent a direct comparison with this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the this compound research.
Human Granulosa-Lutein Cell Culture and Steroidogenesis Assay
Objective: To assess the in vitro efficacy of this compound in stimulating steroidogenesis in human granulosa-lutein cells.
Methodology:
-
Cell Isolation: Human granulosa-lutein cells are collected from follicular aspirates of patients undergoing in vitro fertilization (IVF). The aspirates are centrifuged to pellet the cells. Red blood cells are removed using a density gradient centrifugation method or hypo-osmotic lysis[3].
-
Cell Culture: The isolated granulosa cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum (FBS), antibiotics, and sometimes growth factors. The cells are maintained in a humidified incubator at 37°C with 5% CO2[4][5].
-
Treatment: After an initial culture period to allow for cell recovery and attachment, the cells are treated with different concentrations of this compound, rh-FSH (as a positive control), or a vehicle control.
-
Steroid Hormone Measurement: After a defined incubation period (e.g., 48 hours), the cell culture supernatant is collected. The concentrations of steroid hormones, such as estradiol and progesterone, are measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA)[5][6].
-
Gene Expression Analysis: To assess the expression of key steroidogenic enzymes, total RNA is extracted from the treated cells. The expression levels of genes like StAR and CYP19A1 (aromatase) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR)[1].
FSHR Activation Assay (cAMP Measurement)
Objective: To determine the ability of this compound to activate the FSH receptor and induce downstream signaling, typically by measuring cyclic AMP (cAMP) production.
Methodology:
-
Cell Line: A stable cell line, commonly Chinese Hamster Ovary (CHO) cells, is engineered to express the human FSH receptor (CHO-FSHR). These cells may also express a reporter system, such as a cAMP-responsive element (CRE) coupled to a luciferase gene, to facilitate measurement of cAMP pathway activation.
-
Cell Seeding: CHO-FSHR cells are seeded into multi-well plates and allowed to adhere and grow overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound, a known FSHR agonist (like rh-FSH) as a positive control, and a vehicle control.
-
cAMP Measurement: After a short incubation period, intracellular cAMP levels are measured. This can be done using various methods, including:
-
ELISA-based cAMP kits: These commercially available kits provide a colorimetric or chemiluminescent readout proportional to the cAMP concentration[7].
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay format with fluorescently labeled antibodies to detect cAMP levels.
-
Luciferase Reporter Assay: If a CRE-luciferase reporter system is used, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The results are typically plotted as a dose-response curve to determine the potency (EC50) and efficacy of this compound in activating the FSHR.
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: FSHR Signaling Pathway Activated by this compound.
Caption: In Vitro Steroidogenesis Assay Workflow.
References
- 1. Comparison of The Effectiveness of Clomiphene Citrate versus Letrozole in Mild IVF in Poor Prognosis Subfertile Women with Failed IVF Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro fertilization cycles stimulated with 20 mg letrozole daily versus high-dose gonadotropins in Rotterdam Consensus ultra-poor responders: A proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does the additional use of clomiphene citrate or letrozole for in vitro fertilization deserve more attention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential clomiphene citrate and human menopausal gonadotrophin for ovulation induction: comparison to clomiphene citrate alone and human menopausal gonadotrophin alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II randomized study of neoadjuvant everolimus plus letrozole compared with placebo plus letrozole in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of letrozole and anastrozole followed by letrozole in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of 2.5 mg versus 5 mg letrozole co-treatment in an antagonist protocol for IVF: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral TOP5300 and Injectable Gonadotropins for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel oral small molecule, TOP5300, and traditional injectable gonadotropins. This document synthesizes available preclinical data to offer an objective overview of their performance, supported by experimental details, to aid in research and development decisions in the field of reproductive medicine.
Executive Summary
This compound is an orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2][3][4][5] Preclinical studies indicate that this compound demonstrates comparable in vivo efficacy to injectable recombinant FSH (rec-hFSH) in promoting follicular development and inducing ovulation in animal models.[1][2] This presents a significant potential advancement in fertility treatment, offering a more convenient patient administration route compared to the current standard of care with injectable gonadotropins. While direct head-to-head in vivo comparative studies with detailed quantitative data are still emerging, this guide consolidates the existing evidence to facilitate a scientific comparison.
In Vivo Efficacy: Oral this compound vs. Injectable Gonadotropins
The following tables summarize the key in vivo efficacy parameters of oral this compound and injectable gonadotropins (specifically recombinant FSH) based on preclinical studies in rat and mouse models. It is important to note that the data for this compound and injectable gonadotropins are primarily from separate studies, and direct comparisons should be interpreted with caution.
Table 1: Comparison of In Vivo Efficacy in Follicular Development (Immature Rat Model)
| Parameter | Oral this compound | Injectable Recombinant FSH (rec-hFSH) | Key Findings |
| Follicular Development | Stimulated follicular development to the same efficacy as rec-hFSH.[1] | Dose-dependently increases the number and size of antral follicles.[6] | Both agents effectively stimulate the growth of ovarian follicles. |
| Ovarian Weight | Data not explicitly provided, but implied to be similar to rec-hFSH. | Dose-dependent increase in ovarian weight. | A standard measure of FSH bioactivity, increased by both treatments. |
| Serum Estradiol Levels | Dose-dependent increase in serum estradiol. | Induces significant increases in serum estradiol. | Both treatments lead to the expected hormonal response associated with follicular growth. |
Table 2: Comparison of In Vivo Efficacy in Ovulation Induction (Mouse Model)
| Parameter | Oral this compound | Injectable Recombinant FSH (rec-hFSH) | Key Findings |
| Ovulation Rate | Led to a similar number of ovulated oocytes compared to high-dose rec-hFSH.[1][2] | Dose-dependently increases ovulation rates.[7] | Both agents are effective in inducing the release of mature oocytes. |
| Number of Oocytes | No significant difference in oocyte number compared to rec-hFSH.[1] | Induces superovulation, with a dose-dependent increase in the number of oocytes recovered.[7][8] | Both can be used for controlled ovarian stimulation to produce multiple oocytes. |
| Fertilization and Embryo Development | No differences in fertilization rate and hatched blastocyst rate compared to rec-hFSH.[1][2] | Oocytes from rec-hFSH-induced ovulation are viable and can be fertilized, leading to viable fetuses.[7][8] | Both treatments produce oocytes capable of normal fertilization and early embryonic development. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for evaluating the in vivo efficacy of oral this compound and injectable gonadotropins in animal models.
Oral this compound In Vivo Efficacy Protocol (Rat and Mouse)
This protocol is based on the preclinical studies of this compound.[2]
-
Animal Models: Immature female rats (for follicular development studies) and adult female mice (for ovulation induction studies) are used.
-
Drug Administration: this compound is formulated for oral gavage.
-
Follicular Development in Rats:
-
Immature female rats are treated daily with oral this compound for a specified number of days.
-
A control group receives injectable recombinant FSH.
-
At the end of the treatment period, ovaries are collected, weighed, and histologically examined to assess follicular development.
-
Blood samples are collected to measure serum estradiol and gonadotropin levels.[9][10][11]
-
-
Ovulation Induction in Mice:
-
Adult female mice are treated with an initial dose of this compound to stimulate follicular growth.
-
This is followed by a second, higher dose of this compound or an injection of human chorionic gonadotropin (hCG) to induce ovulation.
-
Oocytes are collected from the oviducts and counted to determine the ovulation rate.
-
Fertilization and embryo development can be assessed after mating.
-
Injectable Gonadotropin (Recombinant FSH) In Vivo Efficacy Protocol (Rat and Mouse)
These protocols are based on established methods for inducing superovulation.[12][13][14][15]
-
Animal Models: Immature or adult female rats and mice are used.
-
Drug Administration: Recombinant FSH is administered via subcutaneous or intraperitoneal injections.
-
Superovulation in Rats:
-
Superovulation in Mice:
-
An initial injection of Pregnant Mare Serum Gonadotropin (PMSG) or rec-hFSH is given to stimulate follicular development.[14][15]
-
Approximately 48 hours later, an injection of hCG is administered to induce ovulation.[14]
-
Oocytes are collected from the oviducts for counting and in vitro fertilization.
-
Signaling Pathways and Visualizations
Gonadotropins, including FSH, exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells in the gonads. This binding initiates a cascade of intracellular signaling events. This compound, as an allosteric agonist, binds to a different site on the FSH receptor than FSH itself, but still triggers the downstream signaling pathways.
Gonadotropin Signaling Pathway
The binding of FSH to its receptor primarily activates the Gαs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to regulate gene expression involved in follicular development and steroidogenesis. Other pathways, such as the PLC/IP3/DAG pathway, can also be activated.
Caption: Canonical gonadotropin signaling pathway initiated by FSH binding.
Comparative Experimental Workflow: Oral vs. Injectable
The following diagram illustrates the key differences in the experimental workflow when comparing the in vivo efficacy of an oral compound like this compound with an injectable gonadotropin.
Caption: Comparative workflow for in vivo efficacy studies.
Conclusion
The preclinical data available to date suggests that the oral FSHR agonist, this compound, has the potential to be a viable alternative to injectable gonadotropins for the stimulation of follicular development and ovulation.[1][2] Its "similar efficacy" in animal models, combined with the significant advantage of oral administration, warrants further investigation through direct, quantitative comparative studies and eventual clinical trials. This guide provides a foundational overview for researchers and developers in this promising area of reproductive medicine. Future research should focus on elucidating the precise signaling mechanisms of allosteric agonists like this compound and conducting head-to-head in vivo comparisons to establish a more definitive efficacy and safety profile relative to the current standard of care.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant FSH-induced follicle development in immature rats treated with an LHRH antagonist:a direct effect of RU486 on follicular atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efffect of recombinant human FSH on ovulation, pregnancy and in vitro fertilization in androgen-sterilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes with age in levels of serum gonadotropins, prolactin and gonadal steroids in prepubertal male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levels of follicle-stimulating hormone, luteinizing hormone, oestradiol-17 beta and progesterone, and follicular growth in the pseudopregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of superovulation in cyclic rats by administration of decreasing doses of recombinant follicle stimulating hormone (Org32489) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of superovulation in mature mice and rats using serum of spayed female dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ilexlife.com [ilexlife.com]
- 15. uhcancercenter.org [uhcancercenter.org]
- 16. Superovulation of immature rats by continuous infusion of follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Analysis of TOP5300 and Recombinant Human FSH in Ovarian Granulosa Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Oral FSH Receptor Agonist with a Standard Recombinant Hormone.
This guide provides a detailed statistical and mechanistic comparison between TOP5300, an orally active allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), and the control, recombinant human Follicle-Stimulating Hormone (rh-FSH). The data presented is derived from in vitro studies on human granulosa-lutein cells, offering valuable insights for research and development in reproductive health and endocrinology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study of this compound and rh-FSH on human granulosa-lutein cells from patients with Normal Ovarian Reserve (NOR), Advanced Reproductive Age (ARA), and Polycystic Ovary Syndrome (PCOS).
Table 1: Estradiol Production in Human Granulosa-Lutein Cells
| Treatment Group | Patient Cohort | Estradiol Production (Fold change vs. rh-FSH) | Key Finding |
| This compound | PCOS | 3 - 10 fold higher | This compound is significantly more effective at stimulating estradiol production in cells from PCOS patients compared to rh-FSH.[1] |
| This compound | NOR | Comparable to rh-FSH | In cells from patients with normal ovarian reserve, this compound stimulates estradiol production to a similar extent as rh-FSH.[1] |
| rh-FSH | ARA & PCOS | Ineffective | rh-FSH failed to stimulate estradiol production in cells from patients with advanced reproductive age or PCOS.[1][2] |
Table 2: Steroidogenic Gene Expression in Human Granulosa-Lutein Cells (All Patient Cohorts Combined)
| Gene | Treatment Group | Fold Increase in Expression (vs. Vehicle Control) | p-value |
| StAR | This compound (400 nM) | 6-fold | p=0.0002 |
| rh-FSH (100 nM) | 3-fold | p=0.008 | |
| CYP19A1 | This compound (400 nM) | 4-fold | p=0.0017 |
| rh-FSH (100 nM) | 2-fold | p=0.006 |
StAR: Steroidogenic Acute Regulatory Protein; CYP19A1: Aromatase
These data indicate that this compound is a more potent stimulator of key steroidogenic genes compared to rh-FSH at the tested concentrations.[1]
Table 3: FSH Receptor (FSHR) Localization
| Patient Cohort | FSHR Plasma Membrane Localization | Effect of this compound vs. rh-FSH |
| NOR | Highest | No difference |
| PCOS | Abundant | No difference |
| ARA | Lowest | No difference |
FSHR localization at the plasma membrane varies between patient groups, but treatment with either this compound or rh-FSH did not alter this localization.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for reference in designing future studies.
Estradiol Production Measurement by ELISA
The concentration of estradiol in the cell culture medium was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Preparation: All reagents, standards, and samples were brought to room temperature. A standard curve was prepared by serial dilution of the provided estradiol standard.
-
Sample Incubation: 50 µL of standards and samples were added to the wells of a microplate pre-coated with goat anti-rabbit IgG. 50 µL of a horseradish peroxidase (HRP)-conjugated estradiol solution and 50 µL of a rabbit anti-estradiol antibody were then added. The plate was incubated for 90 minutes at room temperature.
-
Washing: The wells were aspirated and washed three to five times with a wash buffer.
-
Substrate Reaction: 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution was added to each well and incubated for 20-30 minutes at room temperature in the dark.
-
Stopping the Reaction: 50 µL of a stop solution (e.g., sulfuric acid) was added to each well to terminate the reaction.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The concentration of estradiol in the samples was determined by interpolating from the standard curve.
Quantitative Real-Time PCR (qPCR) for StAR and CYP19A1 Gene Expression
The relative expression levels of the StAR and CYP19A1 genes were determined by quantitative real-time polymerase chain reaction (qPCR).
-
RNA Isolation: Total RNA was extracted from the granulosa-lutein cells using a suitable RNA isolation kit. The quality and quantity of the RNA were assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction was set up in a 96-well plate with a reaction mixture containing the cDNA template, forward and reverse primers for the target genes (StAR and CYP19A1) and a reference gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.
-
Thermal Cycling: The qPCR was performed in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values were determined for each gene. The relative gene expression was calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Immunofluorescence for FSH Receptor Localization
The subcellular localization of the FSH receptor in granulosa-lutein cells was visualized using immunofluorescence.
-
Cell Preparation: Cells were cultured on glass coverslips. After treatment, the cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
-
Permeabilization and Blocking: The fixed cells were permeabilized with 0.1% Triton X-100 in PBS and then blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: The cells were incubated with a primary antibody specific for the FSH receptor overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells were incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: The cell nuclei were counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips were then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The slides were visualized using a fluorescence microscope, and images were captured for analysis of FSH receptor localization.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.
Caption: Proposed signaling pathway of this compound and rh-FSH in granulosa cells.
Caption: General experimental workflow for comparative analysis.
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of TOP5300-Induced Steroidogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel oral FSH receptor agonist, TOP5300, with recombinant human follicle-stimulating hormone (rh-FSH) in inducing steroidogenesis. The data presented here, compiled from preclinical studies, aims to assist researchers in assessing the reproducibility and potential applications of this compound in reproductive health and drug development.
Comparative Performance in Steroidogenesis Induction
This compound, a small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR), has demonstrated a distinct profile in stimulating steroid production compared to the standard recombinant protein agonist, rh-FSH. The reproducibility of its effects, particularly in specific patient populations, presents a significant area of interest for clinical applications.
Estradiol Production
This compound has been shown to consistently stimulate estradiol production in primary human granulosa-lutein cells (GLCs) from normo-ovulatory (NOR), advanced reproductive age (ARA), and polycystic ovary syndrome (PCOS) patients.[1][2][3] Notably, in GLCs from PCOS and ARA patients, this compound induced a 3- to 10-fold greater level of estradiol compared to rh-FSH, which was found to be ineffective in these patient-derived cells.[1] In contrast, rh-FSH was a more potent ligand in GLCs from NOR patients.[1][2][3]
Table 1: Comparison of this compound and rh-FSH on Estradiol Production in Human Granulosa-Lutein Cells
| Compound | Patient Population | Estradiol Production Response |
| This compound | NOR, ARA, PCOS | Consistent, concentration-dependent stimulation[1][2][3] |
| ARA, PCOS | 3-10 fold greater than rh-FSH[1] | |
| rh-FSH | NOR | More potent than this compound[1][2][3] |
| ARA, PCOS | Ineffective[1][2][3] |
Steroidogenic Gene Expression
The differential effects of this compound and rh-FSH are also evident at the level of gene expression for key steroidogenic enzymes.
Across all patient groups combined, this compound (at 400nM) was more effective than rh-FSH (at 100nM) in stimulating the expression of both Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).[1] Specifically, this compound led to a 6-fold increase in StAR and a 4-fold increase in CYP19A1 expression, while rh-FSH induced a 3-fold and 2-fold increase, respectively.[1]
The most significant difference was observed in GLCs from PCOS patients, where this compound stimulated a 6-fold increase in both StAR and CYP19A1 mRNA, whereas rh-FSH had no effect.[1] In cells from NOR and ARA patients, both compounds stimulated the expression of these genes, with this compound showing a greater effect (5-fold increase) compared to rh-FSH (3-fold increase).[1]
Table 2: Comparison of this compound and rh-FSH on Steroidogenic Gene Expression (StAR and CYP19A1) in Human Granulosa-Lutein Cells (6-hour stimulation)
| Compound (Concentration) | Patient Population | StAR mRNA Expression (Fold Increase vs. Vehicle) | CYP19A1 mRNA Expression (Fold Increase vs. Vehicle) |
| This compound (400nM) | All (Combined) | 6-fold (p=0.0002)[1] | 4-fold (p=0.0017)[1] |
| PCOS | 6-fold (p=0.0412)[1] | 6-fold (p=0.0412)[1] | |
| NOR & ARA | 5-fold (p<0.0001)[1] | 5-fold (p<0.0001)[1] | |
| rh-FSH (100nM) | All (Combined) | 3-fold (p=0.008)[1] | 2-fold (p=0.006)[1] |
| PCOS | No effect (p=0.765)[1] | No effect (p=0.765)[1] | |
| NOR & ARA | 3-fold (p=0.007)[1] | 3-fold (p=0.007)[1] |
Signaling Pathways in this compound-Induced Steroidogenesis
This compound acts as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR).[2][3] The classical signaling pathway initiated by FSHR activation in granulosa cells involves the Gs alpha subunit, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates transcription factors such as CREB (cAMP Response Element-Binding protein), which promotes the expression of key steroidogenic genes like StAR and CYP19A1.
However, the differential responses to this compound and rh-FSH, particularly in PCOS cells, suggest the potential for biased agonism, where the ligand preferentially activates certain downstream signaling pathways over others. Small molecule allosteric modulators of the FSHR have been shown to recruit β-arrestin at higher levels than rh-FSH, leading to increased ERK phosphorylation.[4] This alternative pathway could contribute to the enhanced steroidogenic response observed with this compound.
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
Immediate Safety and Logistical Information
The proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. When a chemical is no longer needed, it must be managed as hazardous waste.
Pre-Disposal Handling and Storage:
-
Segregation: Keep chemical waste separate from other waste streams to prevent accidental reactions. Incompatible wastes should be stored separately.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container compatible with the chemical.
-
Labeling: The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name. The date when the waste was first added should also be included.[1]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat sources. The storage area should be secure and accessible only to authorized personnel.[1]
Step-by-Step General Disposal Procedure
The disposal of chemical waste should always be managed through your institution's EHS office or a licensed hazardous waste disposal company.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical will provide detailed information on handling, hazards, and disposal.
-
Contact EHS: Notify your institution's Environmental Health and Safety office to schedule a waste pickup.
-
Proper Packaging: Ensure the waste is in a suitable, sealed container with a completed hazardous waste label.
-
Documentation: Maintain records of all hazardous waste disposal for regulatory compliance.[2]
General Safety Precautions for Chemical Waste Handling
| Precaution | Description |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses or goggles, a lab coat or apron, and suitable protective gloves. |
| Ventilation | Use adequate ventilation, such as a fume hood, to keep airborne concentrations of hazardous materials low. |
| Spill Management | In case of a spill, evacuate the area and use proper personal protective equipment. Contain the spill and clean it up using appropriate methods, such as absorbing it with an inert material.[3] Wash the spill area with soap and water. |
| Emergency Procedures | Facilities should be equipped with an eyewash station and a safety shower. In case of contact, flush the affected area with water for at least 15 minutes. For emergencies, contact your institution's emergency number. |
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
